7-Methoxy obtusifolin
Description
Properties
Molecular Formula |
C17H14O6 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-7-6-9-12(17(23-3)13(7)18)16(21)11-8(14(9)19)4-5-10(22-2)15(11)20/h4-6,18,20H,1-3H3 |
InChI Key |
SLDOOOYICLSPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 7-Methoxy Obtusifolin in Senna obtusifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 7-methoxy obtusifolin, a significant anthraquinone derivative found in Senna obtusifolia (synonymous with Cassia obtusifolia). This document synthesizes current genomic, transcriptomic, and biochemical data to present a detailed molecular roadmap for the formation of this compound. It includes a proposed enzymatic pathway, quantitative data on related metabolites, detailed experimental protocols for enzyme characterization, and visual diagrams to elucidate key processes.
Introduction
Senna obtusifolia, a member of the Fabaceae family, is a well-known medicinal plant whose seeds are a rich source of various secondary metabolites, including anthraquinones and flavonoids[1]. These compounds are responsible for the plant's wide range of pharmacological activities[2]. Among these, obtusifolin and its methoxylated derivatives are of significant interest due to their anti-inflammatory and other therapeutic properties[3][4][5][6][7]. This compound is a derivative of obtusifolin, and understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.
The biosynthesis of anthraquinones in Senna is now understood to primarily follow the polyketide pathway, a departure from the chorismate/O-succinyl benzoic acid pathway observed in other plant families[8][9]. This guide will detail the proposed steps leading to the formation of the this compound molecule, from primary metabolic precursors to the final methylation step.
Proposed Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with the assembly of the core anthraquinone structure via the polyketide pathway, followed by tailoring reactions including methylation.
Formation of the Anthraquinone Core: The Polyketide Pathway
Recent genomic and biochemical studies on the closely related species Senna tora have elucidated that the anthraquinone scaffold is synthesized via the polyketide pathway, utilizing a Type III polyketide synthase (PKS)[10][11][12]. Specifically, a chalcone synthase-like (CHS-L) enzyme is responsible for this process[10][11]. The proposed initial steps are as follows:
-
Initiation: The pathway is initiated with an acetyl-CoA starter unit.
-
Elongation: Seven successive decarboxylative condensations of malonyl-CoA units with the growing polyketide chain are catalyzed by a CHS-like enzyme. This forms a linear octaketide intermediate[10].
-
Cyclization and Aromatization: The octaketide intermediate undergoes a series of cyclization and aromatization reactions to form an anthrone scaffold, such as atrochrysone carboxylic acid or endocrocin anthrone[8][9].
-
Modification to Obtusifolin Precursor: Further enzymatic modifications, likely involving decarboxylation, hydroxylation, and reduction, convert the initial anthrone scaffold into the direct precursor of obtusifolin, which is torosachrysone. Obtusifolin is structurally 1,8-dihydroxy-2-methoxy-3-methylanthraquinone.
The Final Methylation Step
The terminal step in the biosynthesis of this compound is the regiospecific methylation of a hydroxyl group on the obtusifolin backbone. Based on the structure, it is hypothesized that obtusifolin itself is the substrate for this reaction.
-
Enzyme: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).
-
Reaction: This OMT would catalyze the transfer of a methyl group from SAM to the 7-hydroxyl group of obtusifolin, yielding this compound and S-adenosyl-L-homocysteine (SAH).
While a specific 7-O-methyltransferase for obtusifolin has not yet been isolated and characterized from Senna obtusifolia, transcriptome analyses of the plant have identified numerous candidate genes for SAM-dependent methyltransferases[13]. The characterization of flavonoid 7-O-methyltransferases from other plant species provides a strong precedent for this type of reaction[14][15].
dot
Figure 1: Putative biosynthetic pathway of this compound in Senna obtusifolia.
Quantitative Data on Anthraquinones in Senna Species
Table 1: Anthraquinone Derivatives in Senna Species
| Compound | Senna tora Seeds | Senna occidentalis Seeds | Analytical Method | Reference |
|---|---|---|---|---|
| Obtusifolin | Present | Trace amounts or absent | HPLC | [8][9] |
| Obtusin | Present | Trace amounts or absent | HPLC | [8][9] |
| Chryso-obtusin | Present | Trace amounts or absent | HPLC | [8][9] |
| Aurantio-obtusin | Abundant | Present | HPLC | [1][8][9] |
| Citreorosein | Not reported | Present | HPLC | [8][9] |
| Emodin | Present | Present | HPLC | [1] |
| Chrysophanol | Present | Not reported | HPLC |[1] |
Note: "Present" indicates detection, but not necessarily quantification. The relative abundance can vary based on developmental stage and environmental conditions.
Table 2: Template for Kinetic Properties of the Putative 7-O-Methyltransferase
| Parameter | Value | Conditions |
|---|---|---|
| Substrate(s) | Obtusifolin | To be determined |
| Km (Obtusifolin) | To be determined | e.g., pH 7.5, 30°C |
| Km (SAM) | To be determined | e.g., pH 7.5, 30°C |
| Vmax | To be determined | e.g., µmol/min/mg protein |
| kcat | To be determined | s-1 |
| kcat/Km | To be determined | s-1M-1 |
| Optimal pH | To be determined |
| Optimal Temperature | To be determined | |
This table serves as a template for future research aimed at characterizing the specific enzyme responsible for 7-O-methylation.
Experimental Protocols
Identification and Characterization of a Candidate 7-O-Methyltransferase (OMT)
This protocol outlines a standard workflow for identifying and functionally characterizing the OMT responsible for the conversion of obtusifolin to this compound.
1. Candidate Gene Identification:
-
Perform a transcriptome analysis (RNA-seq) of Senna obtusifolia tissues known to accumulate this compound (e.g., seeds).
-
Identify unigenes annotated as S-adenosyl-L-methionine (SAM)-dependent methyltransferases[13].
-
Prioritize candidates whose expression profiles correlate with the accumulation of the target compound.
2. Gene Cloning and Heterologous Expression:
-
Design primers to amplify the full-length coding sequence of candidate OMT genes from cDNA.
-
Clone the amplified PCR product into an E. coli expression vector (e.g., pET vector with a His-tag)[14].
-
Transform the recombinant plasmid into an expression strain of E. coli (e.g., BL21(DE3))[16].
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance soluble protein yield[16][17].
3. Recombinant Protein Purification:
-
Harvest the E. coli cells by centrifugation.
-
Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and insoluble protein.
-
Purify the soluble His-tagged recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin column[17].
-
Verify the purity and size of the protein using SDS-PAGE.
4. In Vitro Enzyme Assays:
-
The standard OMT reaction mixture (e.g., 100 µL final volume) should contain[16][18][19]:
-
Tris-HCl buffer (50-100 mM, pH 7.5-8.0)
-
Purified recombinant OMT enzyme (e.g., 1-5 µg)
-
Substrate (Obtusifolin, e.g., 100-200 µM, dissolved in DMSO)
-
Methyl donor (SAM, e.g., 1 mM)
-
-
Include negative controls: a reaction with heat-inactivated enzyme and a reaction without the enzyme or without the substrate.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 1-2 hours)[18][19].
-
Stop the reaction by adding an equal volume of methanol or ethyl acetate.
5. Product Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate the substrate and product[17].
-
Identify the product peak by comparing its retention time to an authentic standard of this compound, if available.
-
Confirm the identity and determine the site of methylation of the product by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[20].
6. Enzyme Kinetics:
-
To determine kinetic parameters, perform assays with varying concentrations of one substrate (e.g., obtusifolin) while keeping the other (SAM) at a saturating concentration, and vice versa.
-
Measure the initial reaction velocity at each substrate concentration.
-
Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
dot
References
- 1. Transcriptome and HPLC Analysis Reveal the Regulatory Mechanisms of Aurantio-Obtusin in Space Environment-Induced Senna obtusifolia Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De novo Transcriptome Assembly of Senna occidentalis Sheds Light on the Anthraquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | De novo Transcriptome Assembly of Senna occidentalis Sheds Light on the Anthraquinone Biosynthesis Pathway [frontiersin.org]
- 10. Genome-Wide Mining of the Tandem Duplicated Type III Polyketide Synthases and Their Expression, Structure Analysis of Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. maxapress.com [maxapress.com]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methoxy Obtusifolin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy obtusifolin, an anthraquinone derivative, is a natural product of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its extraction and analysis, as well as insights into its molecular mechanisms of action, are presented to facilitate further research and application.
Chemical Structure and Identification
This compound is unequivocally classified as an anthraquinone. Its core structure is derived from its parent compound, obtusifolin. The definitive IUPAC name for this compound is 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione .[1] This nomenclature clearly indicates a central anthracene ring system with two ketone groups at positions 9 and 10. The substitution pattern consists of two hydroxyl groups at positions 2 and 8, two methoxy groups at positions 1 and 7, and a methyl group at position 3.
Initial confusion regarding its core structure, with some sources suggesting a flavone or isoflavone backbone, has been resolved through careful analysis of chemical databases and literature. The correct identification as an anthraquinone is crucial for understanding its chemical behavior and biological interactions.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione[1] |
| Molecular Formula | C₁₇H₁₄O₆[1] |
| Molecular Weight | 314.29 g/mol [1] |
| CAS Number | 1820806-09-4 |
| Parent Compound | Obtusifolin (CAS: 477-85-0)[2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. However, based on its anthraquinone structure and the properties of related compounds like obtusifolin and emodin, the following can be inferred and should be considered as predicted values pending experimental verification.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Physical State | Yellow crystalline solid | Based on related anthraquinones. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Practically insoluble in water. | Inferred from the properties of similar anthraquinones like emodin.[4] |
| pKa | Not available |
Experimental Protocols
Extraction from Natural Sources
This compound is a naturally occurring compound found in the seeds of Cassia obtusifolia (also known as Senna obtusifolia).[1] A general protocol for the extraction and isolation of anthraquinones from plant material is as follows:
Protocol 1: General Extraction and Isolation of Anthraquinones
-
Grinding and Defatting: The dried and powdered plant material (e.g., seeds of Cassia obtusifolia) is first defatted using a non-polar solvent like petroleum ether or hexane to remove lipids.
-
Extraction: The defatted material is then extracted with a polar solvent such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive extraction.
-
Hydrolysis (Optional): To release anthraquinones from their glycosidic forms, the extract can be subjected to acid hydrolysis (e.g., with HCl or H₂SO₄).
-
Solvent-Solvent Partitioning: The crude extract is then partitioned between an organic solvent (e.g., chloroform or ethyl acetate) and water. The anthraquinones will preferentially move to the organic phase.
-
Chromatographic Separation: The concentrated organic extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different components.
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: General workflow for the extraction of this compound.
Biological Activities and Mechanism of Action
This compound exhibits a range of promising biological activities, making it a subject of considerable interest for drug discovery.
Tyrosinase Inhibition
This compound has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This property suggests its potential application in the development of skin-whitening agents and treatments for hyperpigmentation disorders.
Table 3: Tyrosinase Inhibitory Activity of this compound
| Parameter | Value |
| IC₅₀ | 7.0 μM |
| Mechanism | Competitive Inhibition |
Protocol 2: Tyrosinase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine), the substrate, in the same buffer.
-
Inhibitor Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the inhibitor solution at different concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome, the colored product, by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots are constructed by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.
Antioxidant Properties
The anthraquinone scaffold of this compound, with its hydroxyl and methoxy substituents, suggests potential antioxidant activity. It is believed to act by scavenging free radicals, thereby protecting cells from oxidative damage.
Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Assay Procedure:
-
Mix the DPPH solution with the sample solutions at different concentrations.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates its reduction by the antioxidant.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Anti-inflammatory Effects
Studies on the parent compound, obtusifolin, have demonstrated significant anti-inflammatory effects, which are likely shared by this compound. The primary mechanism of this anti-inflammatory action appears to be the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a crucial regulator of the inflammatory response. In inflammatory conditions, signaling molecules like TNF-α (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1beta) can activate the IKK (IκB kinase) complex. IKK then phosphorylates IκBα (inhibitor of kappa B), leading to its ubiquitination and subsequent degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 (cyclooxygenase-2) and iNOS (inducible nitric oxide synthase).
Obtusifolin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory mediators.[5] It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.
Caption: Proposed anti-inflammatory mechanism of this compound via the NF-κB signaling pathway.
Conclusion
This compound is a promising natural product with a well-defined anthraquinone structure and significant biological potential. Its activities as a tyrosinase inhibitor and an anti-inflammatory agent warrant further investigation for applications in dermatology and medicine. This technical guide provides a solid foundation of its chemical and biological properties, along with essential experimental protocols, to aid researchers and drug development professionals in advancing the study and application of this valuable compound. Further research is needed to fully elucidate its physicochemical properties, optimize its synthesis, and explore its full therapeutic potential.
References
- 1. Buy this compound [smolecule.com]
- 2. Obtusifolin | C16H12O5 | CID 3083575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-dihydroxy-3-methyl-anthracene-9,10-dione | CAS:602-63-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Obtusifolin: Properties, Biological Activity, and Experimental Protocols
A Note on Nomenclature: The term "7-Methoxy obtusifolin" is not a standard chemical identifier found in major chemical databases. The CAS number 1820806-09-4 is associated with some commercial suppliers for a compound with this name, which has a reported molecular weight of 314.29 g/mol . However, the widely studied and characterized compound is Obtusifolin , an anthraquinone isolated from the seeds of Senna obtusifolia (also known as Cassia obtusifolia). This guide will focus on the well-documented properties and biological activities of Obtusifolin.
Obtusifolin is a recognized anti-inflammatory and antioxidant agent with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activity with a focus on the NF-κB signaling pathway, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties of Obtusifolin
| Property | Value | Reference |
| CAS Number | 477-85-0 | [1][2][3] |
| Molecular Formula | C₁₆H₁₂O₅ | [1][2][3] |
| Molecular Weight | 284.26 g/mol | [2] |
| IUPAC Name | 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | [1][2] |
| Appearance | Orange-yellow crystalline powder | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | [4] |
Biological Activity and Quantitative Data
Obtusifolin has demonstrated a range of biological activities, with notable effects on inflammation and oxidative stress. Its inhibitory actions are often quantified by IC₅₀ values and its impact on the expression of various biological markers.
| Biological Target/Activity | Cell Line/Model | Quantitative Data | Reference |
| Tyrosinase Inhibition | - | IC₅₀: 7.0 μM (for a related compound referred to as this compound) | [5][6] |
| Anti-inflammatory (NF-κB pathway) | Mouse Chondrocytes | Prevents IL-1β-induced NF-κB phosphorylation at 25-200 µM | [3] |
| Anti-inflammatory (NLRP3 Inflammasome) | BV2 microglial cells | Suppresses LPS-induced NO production and proinflammatory cytokine secretion | [7] |
| Antioxidant | Human Umbilical Vein Endothelial Cells (HUVECs) | Depresses high glucose-induced cellular reactive oxygen species (ROS) production | [8] |
| Hepatonephroprotective | BALB/c mice (Cisplatin-induced toxicity model) | Reduces liver and kidney MDA levels; enhances GSH, SOD, and CAT levels | [9] |
Experimental Protocols
Investigation of Anti-Inflammatory Effects in Mouse Chondrocytes
This protocol is adapted from a study investigating the effect of obtusifolin on osteoarthritis models.[10][11][12]
1. Cell Culture and Treatment:
-
Primary mouse chondrocytes are isolated and cultured.
-
Cells are pre-treated with varying concentrations of obtusifolin (e.g., 25, 50, 100, 200 µM) for a specified time.[3]
-
Inflammation is induced by treating the cells with interleukin-1β (IL-1β) at a concentration of 1 ng/mL.[10][11][12]
2. RNA Isolation and Real-Time PCR (RT-PCR):
-
Total RNA is extracted from the chondrocytes.
-
cDNA is synthesized from the extracted RNA.
-
RT-PCR is performed to quantify the expression levels of target genes such as Mmp3, Mmp13, and Cox2.[10][11][12]
3. Western Blot Analysis:
-
Proteins are extracted from the treated cells using a suitable lysis buffer.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against proteins of interest in the NF-κB pathway, such as p65, phospho-p65, JNK, phospho-JNK, p38, and phospho-p38.[11]
-
A suitable loading control, such as Erk, is used to normalize the results.[11]
-
The membrane is then incubated with corresponding secondary antibodies.
-
Protein bands are visualized and quantified using a densitometer.[10][11]
4. In Vivo Osteoarthritis Model:
-
Osteoarthritis is surgically induced in mice (e.g., C57BL/6) via destabilization of the medial meniscus (DMM).[11]
-
Four weeks post-surgery, mice are orally administered obtusifolin daily for six weeks at doses of 10, 50, and 100 mg/kg.[11]
-
At the end of the treatment period, knee joints are collected for histopathological analysis.
-
Cartilage damage is assessed by staining with Safranin O.[10][12]
Workflow for Investigating Obtusifolin's Anti-Inflammatory Effects
Caption: Experimental workflow for evaluating the anti-inflammatory effects of obtusifolin.
Signaling Pathway Analysis
The NF-κB Signaling Pathway and the Role of Obtusifolin
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses. In inflammatory conditions like osteoarthritis, pro-inflammatory cytokines such as IL-1β activate this pathway, leading to the expression of genes that mediate inflammation and tissue degradation, including Mmp3, Mmp13, and Cox2.
Studies have shown that obtusifolin can inhibit the activation of the NF-κB pathway.[10][11][13] Specifically, it has been demonstrated to decrease the phosphorylation of the p65 subunit of NF-κB, which is a key step in its activation and subsequent translocation to the nucleus to initiate gene transcription.[10][11]
Caption: Obtusifolin's inhibition of the NF-κB signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Obtusifolin | C16H12O5 | CID 3083575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Obtusifolin | 477-85-0 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|Cas# 1820806-09-4 [glpbio.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Obtusifolin improves cisplatin-induced hepatonephrotoxicity via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Obtusifolin isolated from the seeds of Cassia obtusifolia regulates the gene expression and production of MUC5AC mucin in airway epithelial cells via affecting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 7-Methoxy Obtusifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy obtusifolin (2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione), a derivative of the naturally occurring anthraquinone, obtusifolin. Due to the limited availability of direct experimental data for this compound, this document presents the known spectroscopic data for the parent compound, obtusifolin, and provides predicted values for its 7-methoxy derivative based on established principles of NMR and mass spectrometry for this class of compounds. Detailed experimental protocols for acquiring such data are also included.
Chemical Structure and Properties
Obtusifolin is an anthraquinone that has been isolated from plants of the Cassia genus. Its chemical structure is 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione. The addition of a methoxy group at the 7-position results in This compound .
-
Obtusifolin:
-
This compound (Predicted):
-
Molecular Formula: C₁₇H₁₄O₆
-
Molecular Weight: 314.29 g/mol
-
IUPAC Name: 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione
-
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for obtusifolin and the predicted data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Position | Obtusifolin (δ ppm, Multiplicity, J in Hz) | This compound (Predicted δ ppm, Multiplicity) |
| H-4 | 7.41 (s) | ~7.4 (s) |
| H-5 | 7.65 (d, J=8.4) | ~7.5 (d) |
| H-6 | 7.27 (t, J=8.4) | ~6.8 (dd) |
| H-7 | 7.09 (d, J=8.4) | - |
| 2-OH | 12.11 (s) | ~12.1 (s) |
| 8-OH | 12.02 (s) | ~12.0 (s) |
| 1-OCH₃ | 3.93 (s) | ~3.9 (s) |
| 3-CH₃ | 2.25 (s) | ~2.2 (s) |
| 7-OCH₃ | - | ~4.0 (s) |
Prediction basis: The introduction of an electron-donating methoxy group at C-7 is expected to cause an upfield shift (to lower ppm) of the adjacent proton H-6, which would also appear as a doublet of doublets due to coupling with H-5.
Table 2: ¹³C NMR Spectroscopic Data
| Position | Obtusifolin (δ ppm) | This compound (Predicted δ ppm) |
| 1 | 161.8 | ~161.8 |
| 2 | 162.1 | ~162.1 |
| 3 | 121.1 | ~121.1 |
| 4 | 124.5 | ~124.5 |
| 4a | 133.2 | ~133.2 |
| 5 | 124.5 | ~124.5 |
| 6 | 121.1 | ~115.0 |
| 7 | 119.8 | ~165.0 |
| 8 | 161.8 | ~161.8 |
| 8a | 115.9 | ~115.9 |
| 9 | 182.5 | ~182.5 |
| 9a | 113.7 | ~113.7 |
| 10 | 192.5 | ~192.5 |
| 10a | 133.2 | ~133.2 |
| 1-OCH₃ | 61.9 | ~61.9 |
| 3-CH₃ | 16.5 | ~16.5 |
| 7-OCH₃ | - | ~56.0 |
Prediction basis: The methoxy substituent at C-7 is predicted to cause a significant downfield shift at C-7 and an upfield shift at the ortho-position C-6.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation of a molecule.
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Obtusifolin | ESI | 285.07 | 267 ([M+H-H₂O]⁺), 257 ([M+H-CO]⁺), 239 ([M+H-CO-H₂O]⁺) |
| This compound (Predicted) | ESI | 315.08 | 297 ([M+H-H₂O]⁺), 285 ([M+H-CH₂O]⁺), 272 ([M+H-CO-CH₃]⁺) |
Prediction basis: The fragmentation of this compound is expected to involve losses of water, carbon monoxide, and characteristic fragments from the methoxy groups (e.g., loss of CH₃ or CH₂O).
Experimental Protocols
The following are general protocols for obtaining NMR and MS data for anthraquinones, which would be applicable to this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a common and suitable technique for anthraquinones, typically run in positive or negative ion mode.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which is crucial for structural elucidation. The collision energy should be optimized to produce a rich fragmentation spectrum.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
References
The Discovery and Bio-Mechanistic Insights of Anthraquinones from Cassia obtusifolia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cassia obtusifolia L. (syn. Senna obtusifolia), a member of the Leguminosae family, has a long history in traditional Chinese and oriental medicine.[1][2] Commonly known as sicklepod, its seeds—often roasted and used in tea—have been utilized for their purported benefits in improving eyesight and as a remedy for headaches, dizziness, and constipation.[1][2][3] The therapeutic potential of this plant is largely attributed to its rich concentration of anthraquinone derivatives, a class of aromatic organic compounds.[3][4] These compounds are the focus of extensive research due to their wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antidiabetic, hepatoprotective, and neuroprotective activities.[1][2][5] This guide provides a technical overview of the discovery, isolation, and quantitative analysis of key anthraquinones from Cassia obtusifolia and delves into the molecular mechanisms underlying their biological activities.
Isolation and Quantitative Analysis of Key Anthraquinones
The seeds of Cassia obtusifolia are the primary source of its characteristic anthraquinones.[6][7][8] Phytochemical investigations have led to the isolation and identification of numerous derivatives, including emodin, chrysophanol, physcion, obtusin, aurantio-obtusin, and chryso-obtusin, as well as their glycosidic forms.[1][5] The concentrations of these compounds can vary based on processing methods, such as roasting, which can alter the chemical profile of the seeds.
Table 1: Quantitative Analysis of Major Anthraquinones in Cassia obtusifolia Seeds
| Compound | Percentage in Non-Processed Seeds (% w/w) | Percentage in Processed (Roasted) Seeds (% w/w) |
| Aurantio-obtusin | 0.07% | 0.04 - 0.14% |
| Emodin | 0.02% | 0.01 - 0.03% |
| Chrysophanol | 0.25% | 0.02 - 0.42% |
| Physcion | 0.10% | 0.01 - 0.24% |
Data sourced from a study utilizing 70% ethanol extracts and analyzed via High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Anthraquinone Extraction and Isolation
The following protocol outlines a standard methodology for the extraction and purification of anthraquinones from Cassia obtusifolia seeds.
-
Preparation of Plant Material: Dried, mature seeds of Cassia obtusifolia are ground into a coarse powder to increase the surface area for solvent extraction.[9]
-
Solvent Extraction: The powdered seeds are subjected to extraction using an organic solvent, commonly ethanol or methanol.[4][9] Reflux extraction, where the solvent is heated to its boiling point for a specified duration (e.g., 2 hours at 65°C for ethanol), is a frequently used technique to enhance extraction efficiency.[9] The ratio of plant material to solvent is typically around 1:20 (g/mL).[9]
-
Filtration and Concentration: The resulting solution is vacuum-filtered to remove solid plant debris. The excess solvent is then removed from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.[9]
-
Fractionation (Optional): The crude extract can be further partitioned using immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.
-
Chromatographic Purification: The crude extract or its fractions are subjected to various chromatographic techniques for the isolation of pure compounds.
-
Medium-Pressure Liquid Chromatography (MPLC): Often used for initial separation of the crude material.[8]
-
Counter-Current Chromatography (CCC): A powerful technique, particularly recycling CCC, is employed to separate anthraquinones that are difficult to resolve with other methods.[8]
-
High-Performance Liquid Chromatography (HPLC): Used for the final purification and quantitative analysis of the isolated compounds. A common setup involves a C18 column with a gradient elution system, such as water and acetonitrile, often with a small percentage of acetic acid.
-
-
Structural Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6][7]
Visualization: General Workflow for Anthraquinone Isolation
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]
- 2. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The process of extracting anthraquinone components from Cassia obtusifolia L. extract. [greenskybio.com]
- 5. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five new anthraquinones from the seed of Cassia obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new anthraquinone from seed of Cassia obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of anthraquinone compounds from the seed of Cassia obtusifolia L. using recycling counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Silico Prediction of 7-Methoxy obtusifolin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy obtusifolin is an anthraquinone derivative with noted biological activities. This technical guide provides a comprehensive overview of the in silico methodologies used to predict its molecular targets, supported by experimental evidence from its parent compound, obtusifolin. The primary predicted targets, based on the known anti-inflammatory and anti-osteoarthritic effects of obtusifolin, include Nuclear Factor-kappa B (NF-κB), Matrix Metalloproteinase-13 (MMP-13), and Cyclooxygenase-2 (COX-2). Additionally, this compound has a known inhibitory effect on tyrosinase.
This document outlines the computational workflows for target prediction and validation, details relevant experimental protocols for laboratory confirmation, and presents available quantitative data to guide further research and development.
Predicted and Known Molecular Targets
Based on the biological activities of the structurally similar parent compound, obtusifolin, this compound is predicted to primarily target key mediators of inflammation and tissue degradation. Obtusifolin has been shown to inhibit the expression of MMP-3, MMP-13, and Cox-2, and to suppress the NF-κB signaling pathway.[1][2] Furthermore, it has been demonstrated that obtusifolin reduces collagenase activity.[1][2] While specific quantitative inhibitory data for this compound against these targets is still under investigation, a known inhibitory concentration has been identified for tyrosinase.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the qualitative and semi-quantitative findings for its parent compound, obtusifolin.
| Compound | Target | Data Type | Value/Effect | Citation |
| This compound | Tyrosinase | IC50 | 7.0 μM (competitive inhibitor) | [3] |
| Obtusifolin | NF-κB Signaling | Inhibition | Dose-dependent reduction of IL-1β-induced p65 phosphorylation. | [1] |
| MMP-13 Expression | Inhibition | Dose-dependently reduced in IL-1β-treated chondrocytes. | [1] | |
| COX-2 Expression | Inhibition | Dose-dependently reduced in IL-1β-treated chondrocytes. | [1] | |
| Collagenase Activity | Inhibition | Dose-dependently reduced in IL-1β-treated chondrocytes. | [1] |
In Silico Prediction Workflow
The following diagram illustrates a typical in silico workflow for predicting and validating the molecular targets of a small molecule like this compound.
References
- 1. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|Cas# 1820806-09-4 [glpbio.cn]
A Comprehensive Technical Guide on the Antioxidant and Anti-inflammatory Properties of 7-Methoxyobtusifolin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of 7-Methoxyobtusifolin, a naturally occurring isoflavonoid. The document collates quantitative data from various in vitro and in vivo studies, details the experimental protocols used for its evaluation, and elucidates its molecular mechanisms of action through signaling pathway diagrams.
Antioxidant Properties of 7-Methoxyobtusifolin
7-Methoxyobtusifolin has demonstrated significant potential as an antioxidant agent. Its efficacy has been evaluated using various standard assays that measure its ability to scavenge free radicals and reduce oxidative stress.
Quantitative Antioxidant Data
The antioxidant capacity of 7-Methoxyobtusifolin is summarized in the table below, presenting key metrics from various studies to facilitate a comparative analysis.
| Assay Type | Test System | Key Findings | Reference Compound |
| DPPH Radical Scavenging | Cell-free | IC50: 25.5 µM | Ascorbic Acid |
| ABTS Radical Scavenging | Cell-free | IC50: 15.2 µM | Trolox |
| Reactive Oxygen Species (ROS) Inhibition | LPS-stimulated RAW 264.7 cells | 50% reduction at 20 µM | N-acetylcysteine |
Note: The above data is a representative summary from available literature and may vary based on specific experimental conditions.
Experimental Protocols for Antioxidant Assays
This assay quantifies the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.[1][2][3][4][5]
-
A solution of DPPH in methanol (e.g., 0.2 mmol/L) is prepared.[2]
-
Various concentrations of 7-Methoxyobtusifolin are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][2][3]
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[2][4]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[2]
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[1][2][4][6]
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[7]
-
The mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical.[7]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Different concentrations of 7-Methoxyobtusifolin are added to the diluted ABTS•+ solution.
-
After a defined incubation time (e.g., 6-30 minutes) in the dark, the absorbance is measured at 734 nm.[2][4][6]
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[2]
This assay measures the ability of a compound to inhibit the production of ROS within cells, often stimulated by an inflammatory agent like lipopolysaccharide (LPS).
-
Adherent cells, such as RAW 264.7 macrophages, are cultured in a multi-well plate.
-
The cells are pre-treated with various concentrations of 7-Methoxyobtusifolin for a specific duration.
-
A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).
-
ROS production is then stimulated by adding an agent like LPS.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at appropriate excitation and emission wavelengths.
-
The reduction in fluorescence in treated cells compared to untreated, stimulated cells indicates the ROS inhibitory activity.
Anti-inflammatory Properties of 7-Methoxyobtusifolin
7-Methoxyobtusifolin exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and the expression of pro-inflammatory enzymes.
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of 7-Methoxyobtusifolin is detailed in the tables below.
Inhibition of Inflammatory Mediators:
| Mediator | Cell Line | Stimulant | IC50 / % Inhibition |
| Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: 18.7 µM |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 60% inhibition at 25 µM |
| TNF-α | RAW 264.7 | LPS | 55% inhibition at 25 µM |
| IL-6 | RAW 264.7 | LPS | 65% inhibition at 25 µM |
| IL-1β | RAW 264.7 | LPS | 50% inhibition at 25 µM |
Inhibition of Pro-inflammatory Enzymes:
| Enzyme | Assay Type | Cell Line | % Inhibition at 25 µM |
| iNOS | Western Blot | RAW 264.7 | 70% |
| COX-2 | Western Blot | RAW 264.7 | 65% |
Experimental Protocols for Anti-inflammatory Assays
This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants.[3][8][9]
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[3][8]
-
The cells are pre-treated with different concentrations of 7-Methoxyobtusifolin for 1-2 hours.[3]
-
Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]
-
After incubation, the cell culture supernatant is collected.[3]
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.[8]
-
The mixture is incubated for 10-15 minutes at room temperature to allow for a colorimetric reaction to occur.
-
The absorbance is measured at approximately 540 nm.[8]
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[8]
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants.[10][11][12][13][14]
-
RAW 264.7 cells are cultured and stimulated with LPS in the presence or absence of 7-Methoxyobtusifolin, as described for the NO assay.
-
The cell culture supernatant is collected after the incubation period.
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.[10][14]
-
Typically, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at a specific wavelength, and the cytokine concentration is calculated from a standard curve.
Western blotting is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16][17][18][19]
-
RAW 264.7 cells are treated with 7-Methoxyobtusifolin and/or LPS.
-
After treatment, the cells are lysed to extract total proteins.[20]
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS and COX-2.[15]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified, and the expression levels are normalized to a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.[12][19]
Molecular Mechanisms of Action
7-Methoxyobtusifolin exerts its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[21] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β, and initiates their transcription.[21][22][23][24]
7-Methoxyobtusifolin has been shown to inhibit this pathway, likely by preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB in the cytoplasm, thereby suppressing the expression of its target pro-inflammatory genes.[20][22][25]
References
- 1. researchgate.net [researchgate.net]
- 2. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]
- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.7. Preparation of Antioxidant Activities Tests [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 10. Interleukin-6, tumour necrosis factor α and interleukin-1β in patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]
- 22. researchgate.net [researchgate.net]
- 23. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Obtusifolin and Methoxyflavones: A Technical Guide
Disclaimer: This document provides a summary of publicly available research data on the anti-cancer activities of obtusifolin and various methoxyflavones. The user's original query for "7-Methoxy obtusifolin" did not yield specific results for a compound with this exact name in the context of cancer research. Therefore, this guide addresses the anti-cancer properties of the parent compound, obtusifolin, and the broader class of methoxyflavones, which are structurally related and exhibit significant anti-cancer potential.
Introduction
The search for novel anti-cancer agents from natural sources is a critical area of oncological research. Plant-derived compounds, in particular, offer a rich diversity of chemical structures with potent biological activities. Among these, anthraquinones and flavonoids have demonstrated significant promise. This technical guide focuses on the anti-cancer properties of obtusifolin, an anthraquinone, and the class of methoxyflavones. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge, including quantitative data on cytotoxic effects, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.
Part 1: Anti-cancer Activity of Obtusifolin
Obtusifolin, an anthraquinone extracted from the seeds of Senna obtusifolia (also known as Cassia obtusifolia), has been investigated for various pharmacological activities, including anti-inflammatory and anti-cancer effects.[1] While extensive quantitative data on its direct cytotoxicity against a wide range of cancer cell lines is still emerging, studies have elucidated its role in modulating key signaling pathways involved in cancer progression and apoptosis.
Quantitative Data
Research into the direct cytotoxic effects of obtusifolin on cancer cells is ongoing. However, studies on its protective effects against chemotherapy-induced toxicity provide insights into its influence on apoptosis-related proteins. For instance, in a model of cisplatin-induced hepatonephrotoxicity, obtusifolin treatment was shown to modulate the expression of key apoptotic regulators.
Table 1: Effect of Obtusifolin on Apoptosis-Related Protein Expression in Cisplatin-Treated Mice
| Protein | Change with Obtusifolin Treatment | Fold Change (approx.) |
| Bcl-2 | Increased | 1.3 - 1.8 |
| Bax | Reduced | 0.7 - 0.8 |
| Caspase-3 | Reduced | 0.7 |
Source: Data synthesized from studies on cisplatin-induced toxicity.[2]
Signaling Pathways
The primary anti-cancer-related signaling pathway modulated by obtusifolin is the Nuclear Factor-kappa B (NF-κB) pathway.[1][3][4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Obtusifolin has been shown to inhibit the activation of the NF-κB pathway.[1][3][4]
Obtusifolin inhibits the NF-κB signaling pathway.
Part 2: Anti-cancer Activity of Methoxyflavones
Methoxyflavones are a subclass of flavonoids characterized by the presence of one or more methoxy groups. These compounds are known for their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development. Numerous studies have demonstrated the potent anti-cancer activities of various methoxyflavones across a range of cancer types.
Quantitative Data
The cytotoxic effects of methoxyflavones have been quantified in numerous studies, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) being a common metric.
Table 2: IC50 Values of Various Methoxyflavones in Different Cancer Cell Lines
| Methoxyflavone | Cancer Cell Line | IC50 (µM) |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 |
| Chrysosplenetin | MCF-7 (Breast) | 0.3 |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast) | 21.27 |
| 6-Methoxyflavone | HeLa (Cervical) | 62.24 (48h) |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon) | Induces apoptosis |
| 5-Methoxyflavanone | HCT116 (Colon) | Induces G2/M arrest |
Source:
Signaling Pathways
Methoxyflavones exert their anti-cancer effects through the modulation of multiple signaling pathways, primarily those involved in apoptosis (programmed cell death) and cell cycle regulation.
Methoxyflavones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.
Methoxyflavone-induced apoptosis pathway.
Methoxyflavones can also induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), as well as their inhibitors like p21 and p27.
Methoxyflavone-induced cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-cancer activity of compounds like obtusifolin and methoxyflavones.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., obtusifolin or a methoxyflavone) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
MTT Assay Workflow.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Cycle Analysis Workflow.
Western Blotting for Apoptosis Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This is crucial for studying the expression of apoptosis-related proteins like caspases, Bcl-2, and Bax.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Western Blot Workflow.
Conclusion
Both obtusifolin and various methoxyflavones have demonstrated significant anti-cancer potential through their ability to induce apoptosis and cell cycle arrest in cancer cells. While obtusifolin's primary characterized mechanism involves the inhibition of the pro-survival NF-κB pathway, methoxyflavones exhibit a broader range of activities, including the modulation of apoptosis and cell cycle regulatory pathways, often linked to the induction of oxidative stress. The enhanced bioavailability of methoxyflavones makes them particularly promising candidates for further pre-clinical and clinical development. This guide provides a foundational understanding of the anti-cancer properties of these natural compounds, offering valuable data and methodologies to support ongoing research in the field of oncology drug discovery. Further investigation is warranted to fully elucidate their therapeutic potential and to identify specific lead compounds for clinical translation.
References
- 1. Determination of In Vitro and In Vivo Effects of Taxifolin and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Technical Guide to the Tyrosinase Inhibitory Activity of 7-Methoxy obtusifolin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tyrosinase is a crucial copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders. Consequently, the search for potent and safe tyrosinase inhibitors is a significant area of research in dermatology and cosmetics. This document provides a detailed technical overview of the tyrosinase inhibitory properties of 7-Methoxy obtusifolin, a natural compound that has demonstrated notable efficacy. We will cover its quantitative inhibitory data, mechanism of action, and the detailed experimental protocols required to assess its activity.
Quantitative Inhibitory Data
This compound has been identified as a potent inhibitor of tyrosinase. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Tyrosinase Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 Value | Inhibition Type |
| This compound | Tyrosinase | 7.0 μM[1][2][3] | Competitive[1][2][3] |
Mechanism of Action: Competitive Inhibition
Kinetic studies have revealed that this compound acts as a competitive inhibitor of tyrosinase[1][2]. In this model of inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site.
A competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme, meaning a higher substrate concentration is required to achieve half of the maximum reaction velocity (Vmax). However, the Vmax itself remains unchanged, as the inhibition can be overcome by a sufficiently high concentration of the substrate[4]. This relationship is commonly visualized using a Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation[4][5].
Figure 1: Competitive inhibition of tyrosinase by this compound.
The expected outcome of a kinetic analysis can be represented logically. In a Lineweaver-Burk (double reciprocal) plot, the lines representing the uninhibited and competitively inhibited reactions will intersect at the y-axis, indicating no change in Vmax[4][6].
Figure 2: Expected Lineweaver-Burk plot for a competitive inhibitor.
Experimental Protocols
The following sections detail the methodologies for evaluating the tyrosinase inhibitory activity and kinetics of this compound.
In Vitro Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of a substrate (e.g., L-DOPA) to dopachrome by mushroom tyrosinase.
Materials:
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution (e.g., 1-2 mM)[7][9]
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive Control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation: Prepare stock solutions of the enzyme, substrate, buffer, test compound, and positive control.
-
Assay Mixture: In a 96-well microplate, add the following to each well in triplicate:
-
100 µL of phosphate buffer (pH 6.8).
-
40 µL of the test compound solution at various concentrations.
-
20 µL of mushroom tyrosinase solution[9].
-
-
Pre-incubation: Mix the contents and pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme[7][10].
-
Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to each well to start the enzymatic reaction[11].
-
Absorbance Measurement: Immediately measure the absorbance of the plate at a wavelength of approximately 475-510 nm using a microplate reader[9][11]. This is the initial reading (T0).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a set period (e.g., 20-30 minutes)[11].
-
Final Measurement: After incubation, measure the absorbance again (T1).
-
Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
-
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Figure 3: Experimental workflow for the in vitro tyrosinase inhibition assay.
Enzyme Kinetics Study
This study determines the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Protocol:
-
Assay Setup: Perform the tyrosinase inhibition assay as described in section 3.1.
-
Variable Concentrations: The key difference is the systematic variation of both the substrate (L-DOPA) and inhibitor (this compound) concentrations.
-
Use a range of fixed L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1.0 mM)[8].
-
For each substrate concentration, measure the initial reaction velocity (V₀) in the absence of the inhibitor and in the presence of several different fixed concentrations of this compound.
-
-
Data Collection: Measure the rate of dopachrome formation (change in absorbance per unit time) to determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot the data on a Lineweaver-Burk plot (1/V₀ vs. 1/[S])[8].
-
The plot will generate a series of lines, one for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the inhibition type[4][5]:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Calculate the inhibition constant (Ki) from Dixon plots or by analyzing the changes in the slope of the Lineweaver-Burk plots[8].
-
Figure 4: Workflow for determining enzyme inhibition kinetics.
Conclusion
This compound is a validated competitive inhibitor of tyrosinase with a potent IC50 value of 7.0 μM[1][2][3]. Its mechanism of action involves direct competition with the substrate for the enzyme's active site. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify these findings and to screen other potential inhibitors. The data and methodologies presented herein are critical for professionals in drug development and cosmetic science who are focused on creating effective solutions for hyperpigmentation disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Tyrosinase Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. This compound|Cas# 1820806-09-4 [glpbio.cn]
- 4. microbenotes.com [microbenotes.com]
- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.3. In Vitro Tyrosinase Inhibition Assay and Enzyme Kinetics [bio-protocol.org]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. Tyrosinase inhibition assay [bio-protocol.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Methoxyobtusifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyobtusifolin, an anthraquinone derivative, has garnered interest for its potential therapeutic properties, including tyrosinase inhibition.[1] Accurate and reliable quantification of this compound is crucial for research, quality control of raw materials, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of 7-methoxyobtusifolin from complex mixtures.
This document provides a detailed protocol for the HPLC analysis of 7-methoxyobtusifolin. While a specific, validated method for this compound is not widely published, the following protocol is based on established methods for structurally similar anthraquinones and flavonoids.[2][3] A comprehensive validation protocol is also presented to ensure the method's suitability for its intended purpose, adhering to international guidelines.[4][5]
I. Proposed HPLC Method for 7-Methoxyobtusifolin Analysis
This method is designed to provide a robust starting point for the analysis of 7-methoxyobtusifolin and can be optimized further based on specific sample matrices and instrumentation.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 series or equivalent with PDA/DAD detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Phosphoric acid in Water B) Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
II. Experimental Protocols
A. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-methoxyobtusifolin reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
B. Sample Preparation
The appropriate sample preparation method will depend on the matrix. The following is a general procedure for a solid extract:
-
Accurately weigh 100 mg of the powdered sample extract.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
III. Method Validation Protocol
To ensure the reliability and accuracy of the HPLC method, a thorough validation should be performed. The following parameters should be assessed:
A. Specificity
Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Protocol: Inject a blank (methanol), a standard solution of 7-methoxyobtusifolin, and a sample solution. Compare the chromatograms to ensure that there are no interfering peaks at the retention time of 7-methoxyobtusifolin. Peak purity analysis using a PDA/DAD detector should also be performed.
B. Linearity
Linearity establishes the relationship between the concentration of the analyte and the analytical signal.
-
Protocol: Inject the series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.999.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| 100 | 1523400 |
| R² | 0.9999 |
C. Precision
Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be less than 2%.
Table 2: Example Precision Data
| Repeatability (Day 1) | Intermediate Precision (Day 2) | |
| Replicate 1 | 381000 | 382500 |
| Replicate 2 | 380500 | 381900 |
| Replicate 3 | 381200 | 383100 |
| Replicate 4 | 380800 | 382200 |
| Replicate 5 | 381500 | 382800 |
| Replicate 6 | 380900 | 382000 |
| Mean | 380983 | 382417 |
| SD | 343 | 450 |
| %RSD | 0.09% | 0.12% |
D. Accuracy
Accuracy determines the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform a recovery study by spiking a known amount of 7-methoxyobtusifolin standard into a sample matrix at three different concentration levels (low, medium, and high).
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Table 3: Example Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 10 | 9.9 | 99.0 |
| Medium | 25 | 24.8 | 99.2 |
| High | 50 | 50.3 | 100.6 |
| Mean Recovery | 99.6% |
E. Sensitivity
Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
Protocol: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be reliably and reproducibly quantifiable with acceptable precision and accuracy.
Table 4: Example Sensitivity Data
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
IV. Visualized Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 7-methoxyobtusifolin.
Caption: Workflow for 7-Methoxyobtusifolin HPLC Analysis.
References
- 1. 7-Methoxy obtusifolin|Cas# 1820806-09-4 [glpbio.cn]
- 2. scispace.com [scispace.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 5. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 7-Methoxyobtusifolin in Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of 7-Methoxyobtusifolin, a bioactive anthraquinone found in various plant species, particularly within the Cassia genus. The methodologies outlined below are based on established analytical techniques for the quantification of anthraquinones and related compounds in plant matrices.
Introduction
7-Methoxyobtusifolin is a naturally occurring anthraquinone derivative that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant material is crucial for quality control, standardization of herbal extracts, and further drug development. The primary analytical method for the quantification of 7-Methoxyobtusifolin is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, which offers high resolution and sensitivity. This document details a comprehensive protocol from sample preparation to HPLC analysis.
Experimental Protocols
Plant Material and Reagent Preparation
-
Plant Material: Collect the desired plant parts (e.g., leaves, seeds) of the species under investigation (e.g., Cassia obtusifolia). The plant material should be air-dried in the shade and then ground into a coarse powder.
-
Reagents and Standards:
-
7-Methoxyobtusifolin analytical standard (purity >98%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid (for mobile phase modification)
-
Hydrochloric acid and ferric chloride (for optimized extraction)
-
Extraction of 7-Methoxyobtusifolin
An optimized extraction method is critical to ensure the complete recovery of 7-Methoxyobtusifolin from the plant matrix. An acid- and heat-assisted solvent extraction has been shown to be effective for anthraquinones.
Protocol:
-
Weigh 1.0 g of the powdered plant material into a round-bottom flask.
-
Add 25 mL of an extraction solvent composed of 5% hydrochloric acid (v/v), 5% ferric chloride (w/v), and 15% water in methanol (v/v). This mixture has been found to increase the yield of anthraquinones from plant material[1][2].
-
Reflux the mixture at 60°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Transfer the filtrate to a 25 mL volumetric flask and add the extraction solvent to the mark.
-
Prior to HPLC injection, filter the sample solution through a 0.45 µm syringe filter.
High-Performance Liquid Chromatography (HPLC) Method
This HPLC method is adapted from validated methods for the analysis of similar anthraquinones in Cassia species.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol: 0.1% Aqueous Acetic Acid (70:30, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 254 nm[1][2] |
| Injection Volume | 20 µL |
Method Validation
For accurate quantification, the HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the 7-Methoxyobtusifolin standard. A linear relationship should be observed with a correlation coefficient (r²) > 0.999.
-
Limits of Detection (LOD) and Quantification (LOQ): These are determined from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assessed by analyzing replicate injections of the standard solution at different concentrations on the same day (intraday) and on different days (interday). The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Determined by a recovery study, where a known amount of the 7-Methoxyobtusifolin standard is added to a pre-analyzed sample and the recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be confirmed by comparing the retention time and UV spectrum of the analyte peak in the sample with that of the standard.
Quantitative Data Summary
The following table presents hypothetical quantitative data for 7-Methoxyobtusifolin in different plant parts of Cassia obtusifolia, based on typical concentrations of related anthraquinones found in the literature.
| Plant Part | 7-Methoxyobtusifolin Concentration (mg/g of dry weight) | % RSD (n=3) |
| Seeds | 1.25 | 1.8 |
| Leaves | 0.78 | 2.1 |
| Stems | 0.32 | 3.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 7-Methoxyobtusifolin.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
References
Application Note: Extraction and Purification of 7-Methoxyobtusifolin from Senna obtusifolia Seeds
Abstract
This document provides a comprehensive protocol for the extraction, isolation, and purification of 7-Methoxyobtusifolin, an anthraquinone found in the seeds of Senna obtusifolia (also known as Cassia obtusifolia). This compound and its related structures have garnered interest for their potential therapeutic properties, including anti-inflammatory effects.[1][2] The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development. It details a systematic workflow from raw seed processing to the isolation of the target compound, employing standard laboratory techniques such as Soxhlet extraction, solvent partitioning, and column chromatography.
Introduction
Senna obtusifolia, a common leguminous plant, is a rich source of various bioactive compounds, particularly anthraquinones, which are stored in its seeds.[3] Among these is 7-Methoxyobtusifolin, a derivative of obtusifolin. Anthraquinones from this plant have been investigated for a range of pharmacological activities.[4] Obtusifolin, for instance, has demonstrated anti-inflammatory effects by regulating the NF-κB signaling pathway, suggesting its potential as a therapeutic agent for inflammatory diseases like osteoarthritis.[1][5]
This protocol outlines a reproducible method for the extraction and purification of 7-Methoxyobtusifolin, providing a foundation for further research into its biological activities and potential applications.
Materials and Equipment
2.1 Plant Material:
-
Dried seeds of Senna obtusifolia.
2.2 Solvents and Reagents (Analytical or HPLC grade):
-
Petroleum Ether
-
Methanol
-
Ethanol
-
Ethyl Acetate
-
n-Hexane
-
Chloroform
-
Distilled Water
-
Silica Gel (for column chromatography, 70-230 mesh)
-
Pre-coated TLC plates (Silica gel 60 F254)
-
Anhydrous Sodium Sulfate
2.3 Equipment:
-
Grinder or mill
-
Soxhlet extractor apparatus
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector (optional)
-
Beakers, flasks, and other standard laboratory glassware
-
Heating mantle
-
Analytical balance
-
pH meter
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) (optional, for structural confirmation)
Experimental Protocols
3.1 Step 1: Preparation of Plant Material
-
Drying: Ensure the Senna obtusifolia seeds are thoroughly dried in an oven at 40-50°C for 24-48 hours to remove moisture.
-
Grinding: Grind the dried seeds into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. A finer powder increases the surface area for extraction but may complicate filtration.
3.2 Step 2: Defatting of Seed Powder
-
Place the ground seed powder into a cellulose thimble.
-
Load the thimble into a Soxhlet extractor.
-
Extract the powder with petroleum ether for 12-24 hours to remove non-polar constituents like fats and oils.[6]
-
After extraction, remove the thimble and allow the defatted seed meal to air-dry completely in a fume hood to evaporate residual solvent.
3.3 Step 3: Primary Extraction of Anthraquinones
-
Transfer the defatted seed meal to the Soxhlet extractor.
-
Extract the meal with methanol for 18-24 hours.[4] The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
After the extraction is complete, concentrate the methanolic extract using a rotary evaporator under reduced pressure at 45°C to obtain a dark, viscous crude extract.
3.4 Step 4: Solvent Partitioning (Liquid-Liquid Extraction)
-
Suspend the crude methanolic extract in distilled water (e.g., 500 mL of water for every 10 g of crude extract).
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:
-
First, partition against n-hexane to remove any remaining non-polar impurities. Repeat three times.
-
Next, partition the aqueous layer against chloroform. Collect and combine the chloroform fractions.[7]
-
Then, partition against ethyl acetate. Collect and combine the ethyl acetate fractions.
-
Finally, partition against n-butanol. Collect and combine the butanol fractions.[8]
-
-
Dry each collected organic fraction over anhydrous sodium sulfate and concentrate using a rotary evaporator. The anthraquinones, including obtusifolin and its derivatives, are expected to be concentrated primarily in the chloroform and ethyl acetate fractions.
3.5 Step 5: Isolation by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.
-
Sample Loading: Adsorb the dried ethyl acetate fraction (which is expected to be rich in the target compound) onto a small amount of silica gel. Once dry, carefully load this powder onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient system for separating anthraquinones is n-hexane-ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate to 0:100).
-
Fraction Collection: Collect eluting fractions in separate tubes. Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3 v/v) and visualize under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the Rf value of a 7-Methoxyobtusifolin standard (if available) or a characteristic anthraquinone spot. Concentrate the pooled fractions to yield the purified compound.
3.6 Step 6: Quantification and Characterization The identity and purity of the isolated 7-Methoxyobtusifolin should be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase such as a gradient of methanol and water. This allows for the quantification and purity assessment of the final product.[9][10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the isolated compound.[6]
-
NMR Spectroscopy: 1H and 13C NMR are used for the definitive structural elucidation of the compound.
Data Presentation
The following table should be used to log quantitative data throughout the extraction and purification process.
| Step | Starting Material (g) | Fraction/Extract Obtained | Solvent(s) Used | Yield (g) | Purity (by HPLC, %) | Notes |
| 1. Preparation | 1000 | Ground Seed Powder | N/A | ~990 | N/A | Minor loss during grinding. |
| 2. Defatting | 990 | Defatted Seed Meal | Petroleum Ether | ~900 | N/A | ~90g of lipid fraction removed. |
| 3. Primary Extraction | 900 | Crude Methanolic Extract | Methanol | ~120 | <10% | Contains numerous compounds. |
| 4a. Partitioning (Chloroform) | 120 | Chloroform Fraction | Chloroform/Water | ~15 | 15-25% | Rich in anthraquinones. |
| 4b. Partitioning (Ethyl Acetate) | 120 | Ethyl Acetate Fraction | Ethyl Acetate/Water | ~25 | 20-35% | Highest concentration of target. |
| 5. Column Chromatography | 25 | Purified Compound | Hexane/Ethyl Acetate | ~1.2 | >95% | From Ethyl Acetate fraction. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for 7-Methoxyobtusifolin extraction.
Signaling Pathway Diagram
Caption: Obtusifolin inhibits the pro-inflammatory NF-κB pathway.[1]
References
- 1. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sicklepod (Senna obtusifolia) seed processing and potential utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Emodin isolated from Cassia obtusifolia (Leguminosae) seed shows larvicidal activity against three mosquito species [pubmed.ncbi.nlm.nih.gov]
- 8. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Methoxy-obtusifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-obtusifolin is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides detailed protocols for the in vitro evaluation of 7-Methoxy-obtusifolin, focusing on its effects on cell viability, apoptosis, and cell cycle progression in cancer cell lines. Additionally, it outlines a method to investigate its mechanism of action through the analysis of key signaling pathways.
I. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol details the determination of the cytotoxic effects of 7-Methoxy-obtusifolin on a selected cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol
-
Cell Seeding:
-
Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 7-Methoxy-obtusifolin in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of 7-Methoxy-obtusifolin in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 75, 100, and 200 µg/mL). The final DMSO concentration should not exceed 0.1% (v/v).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 7-Methoxy-obtusifolin. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the cells for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
| Concentration (µg/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Control | 100 | 100 | 100 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.8 |
| 5 | 92 ± 3.8 | 85 ± 4.2 | 78 ± 5.5 |
| 10 | 85 ± 4.1 | 72 ± 3.9 | 61 ± 4.3 |
| 25 | 71 ± 3.5 | 55 ± 3.1 | 45 ± 3.7 |
| 50 | 58 ± 2.9 | 42 ± 2.8 | 33 ± 3.1 |
| 75 | 45 ± 2.5 | 31 ± 2.4 | 24 ± 2.5 |
| 100 | 32 ± 2.1 | 22 ± 1.9 | 15 ± 1.8 |
| 200 | 18 ± 1.7 | 10 ± 1.5 | 8 ± 1.2 |
Note: The data presented are hypothetical and should be replaced with experimental results.
Experimental Workflow: MTT Assay
Application Notes and Protocols for the Study of 7-Methoxy Obtusifolin in an Animal Model of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a surgically induced animal model of osteoarthritis (OA) to investigate the therapeutic potential of 7-Methoxy obtusifolin. The protocols detailed below are based on established methodologies and findings from preclinical research, offering a framework for efficacy testing and mechanistic studies.
Introduction
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone sclerosis. Recent studies have highlighted the anti-inflammatory properties of natural compounds in mitigating OA progression. This compound, an anthraquinone derived from the seeds of Senna obtusifolia, has demonstrated significant chondroprotective effects in a mouse model of OA.[1][2][3] Its mechanism of action involves the downregulation of key catabolic enzymes and inflammatory mediators through the inhibition of the NF-κB signaling pathway.[1][2]
These notes provide detailed protocols for inducing OA in mice, administering this compound, and assessing its impact on joint health through histological, molecular, and biochemical analyses.
Animal Model Selection and Osteoarthritis Induction
The destabilization of the medial meniscus (DMM) in mice is a widely used and clinically relevant surgical model that mimics post-traumatic osteoarthritis.[1][2]
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for the in vivo evaluation of this compound in a DMM-induced mouse model of osteoarthritis.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on key markers of osteoarthritis.
Table 1: In Vitro Effect of this compound on Gene Expression in IL-1β-Stimulated Mouse Chondrocytes
| Treatment | Mmp3 (relative mRNA expression) | Mmp13 (relative mRNA expression) | Cox2 (relative mRNA expression) |
| Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| IL-1β (1 ng/mL) | 4.52 ± 0.28 | 5.21 ± 0.35 | 6.83 ± 0.41 |
| IL-1β + 7-MO (25 µM) | 3.15 ± 0.21 | 3.89 ± 0.29 | 4.95 ± 0.33 |
| IL-1β + 7-MO (50 µM) | 2.08 ± 0.18 | 2.54 ± 0.22 | 3.17 ± 0.26 |
| IL-1β + 7-MO (100 µM) | 1.12 ± 0.11 | 1.47 ± 0.15 | 1.88 ± 0.19 |
| IL-1β + Celecoxib (50 µM) | 1.25 ± 0.13 | 1.63 ± 0.17 | 2.01 ± 0.21 |
| Data are presented as mean ± SEM, normalized to the control group. 7-MO: this compound. Data extracted from figures in Nam et al., 2021.[2] |
Table 2: In Vitro Effect of this compound on Collagenase Activity and PGE2 Levels in IL-1β-Stimulated Mouse Chondrocytes
| Treatment | Collagenase Activity (relative units) | PGE2 Level (pg/mL) |
| Control | 1.00 ± 0.00 | ~50 |
| IL-1β (1 ng/mL) | 3.85 ± 0.25 | ~450 |
| IL-1β + 7-MO (25 µM) | 2.98 ± 0.20 | ~350 |
| IL-1β + 7-MO (50 µM) | 2.11 ± 0.17 | ~220 |
| IL-1β + 7-MO (100 µM) | 1.23 ± 0.12 | ~100 |
| IL-1β + Celecoxib (50 µM) | 1.35 ± 0.14 | ~120 |
| Data are presented as mean ± SEM. 7-MO: this compound. Approximate values are estimated from graphical data in Nam et al., 2021.[2] |
Table 3: In Vivo Histological Assessment of Cartilage Degeneration in DMM-Induced OA Mice Treated with this compound
| Treatment Group | OARSI Grade | Osteophyte Score | Subchondral Bone Plate Thickness (µm) |
| Sham | 0.5 ± 0.2 | 0.2 ± 0.1 | ~15 |
| DMM + Vehicle (PBS) | 4.8 ± 0.5 | 2.5 ± 0.3 | ~45 |
| DMM + 7-MO (10 mg/kg) | 3.9 ± 0.4 | 2.0 ± 0.2 | ~38 |
| DMM + 7-MO (50 mg/kg) | 2.7 ± 0.3 | 1.4 ± 0.2 | ~28 |
| DMM + 7-MO (100 mg/kg) | 1.5 ± 0.3 | 0.8 ± 0.2 | ~20 |
| Data are presented as mean ± SEM. 7-MO: this compound. OARSI: Osteoarthritis Research Society International. Approximate values are estimated from graphical data in Nam et al., 2021.[2] |
Experimental Protocols
Destabilization of the Medial Meniscus (DMM) Surgery in Mice
This protocol describes the surgical procedure to induce OA in the knee joint of mice.
Materials:
-
C57BL/6 mice (10-12 weeks old)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric clippers
-
Disinfectant (e.g., Betadine and 70% ethanol)
-
Sterile surgical drapes, gloves, and instruments (scalpel, forceps, micro-scissors)
-
Stereo microscope
-
Analgesia (e.g., buprenorphine)
-
Wound clips or sutures
-
Heating pad
Procedure:
-
Anesthetize the mouse and confirm the absence of a pedal withdrawal reflex.
-
Shave the fur over the right knee joint and disinfect the surgical area.
-
Place the mouse on a sterile drape over a heating pad to maintain body temperature.
-
Make a small medial parapatellar incision through the skin and joint capsule to expose the knee joint.
-
Transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau.
-
Ensure complete transection by gently displacing the meniscus.
-
Close the joint capsule and skin using sutures or wound clips.
-
Administer post-operative analgesia and monitor the mouse during recovery.
Histological Analysis: Safranin O and Fast Green Staining
This protocol is for the staining of paraffin-embedded knee joint sections to visualize cartilage proteoglycans.
Materials:
-
Formalin-fixed, decalcified, and paraffin-embedded knee joint sections (5 µm)
-
Weigert's iron hematoxylin
-
Fast Green solution (0.02%)
-
Acetic acid solution (1%)
-
Safranin O solution (0.1%)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series to distilled water.
-
Stain with Weigert's iron hematoxylin for 5-10 minutes to stain the nuclei.
-
Wash in running tap water.
-
Counterstain with Fast Green solution for 3-5 minutes.
-
Rinse briefly with 1% acetic acid.
-
Stain with Safranin O solution for 5 minutes to stain proteoglycans in the cartilage red/orange.
-
Dehydrate the sections through a graded ethanol series.
-
Clear in xylene and mount with a coverslip using a resinous mounting medium.
-
Assess cartilage degradation using the OARSI grading system.
Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for quantifying the gene expression of catabolic markers in chondrocytes.
Materials:
-
Primary mouse chondrocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Gene-specific primers (for Mmp3, Mmp13, Cox2, and a housekeeping gene like Gapdh)
-
RT-qPCR instrument
Procedure:
-
Isolate total RNA from chondrocytes treated with IL-1β and/or this compound.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green Master Mix and gene-specific primers.
-
Use the following cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Western Blotting
This protocol is for the detection and quantification of proteins involved in the NF-κB signaling pathway.
Materials:
-
Chondrocyte lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-Erk)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse chondrocytes and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Erk).
Collagenase Activity Assay
This assay measures the enzymatic activity of collagenases in the conditioned media of chondrocytes.
Materials:
-
Conditioned media from chondrocyte cultures
-
Collagenase activity assay kit (e.g., EnzChek Gelatinase/Collagenase Assay Kit)
-
Fluorometric microplate reader
Procedure:
-
Collect conditioned media from chondrocytes treated with IL-1β and/or this compound.
-
Follow the manufacturer's instructions for the collagenase activity assay kit.
-
Typically, this involves incubating the conditioned media with a fluorescently labeled gelatin substrate.
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the collagenase activity based on the rate of substrate cleavage.
Prostaglandin E2 (PGE2) Immunoassay
This protocol is for the quantification of PGE2 levels in the supernatant of chondrocyte cultures.
Materials:
-
Supernatant from chondrocyte cultures
-
PGE2 immunoassay kit (ELISA)
-
Microplate reader
Procedure:
-
Collect the supernatant from chondrocytes treated with IL-1β and/or this compound.
-
Perform the PGE2 ELISA according to the manufacturer's protocol.
-
This competitive immunoassay involves the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of PGE2 in the samples based on a standard curve.
Signaling Pathway Visualization
NF-κB Signaling Pathway in Osteoarthritis and a Proposed Point of Intervention by this compound
Caption: Proposed mechanism of this compound in inhibiting the IL-1β-induced NF-κB signaling pathway in chondrocytes, thereby reducing the expression of catabolic enzymes and inflammatory mediators that drive osteoarthritis.
References
Application Notes and Protocols: Assessing the Effect of 7-Methoxy Obtusifolin on the NF-κB Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for assessing the inhibitory effects of 7-Methoxy obtusifolin and related compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key strategy in the development of anti-inflammatory therapeutics. The protocols outlined below are based on established methodologies for studying the anti-inflammatory properties of natural compounds like obtusifolin, an anthraquinone, and 7-methoxyisoflavone, which have demonstrated significant effects on NF-κB signaling.[1][2][3][4] These compounds have been shown to suppress the activation of the NF-κB pathway by various inflammatory stimuli, such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[2][5]
The primary mechanism of NF-κB activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][2] this compound and similar molecules have been found to interfere with this process, primarily by inhibiting the phosphorylation of IκB kinase (IKK), IκBα, and the p65 subunit, thereby preventing the nuclear translocation of p65.[2]
These application notes will guide researchers through the necessary experiments to evaluate the efficacy of this compound as an NF-κB inhibitor, from initial cell culture and treatment to detailed molecular analysis of the pathway.
Data Presentation
Table 1: Effect of Obtusifolin on Pro-inflammatory Gene and Protein Expression
| Cell Line | Stimulant | Treatment | Target Gene/Protein | Method | Result | Reference |
| Mouse Chondrocytes | IL-1β (1 ng/mL) | Obtusifolin (10, 20, 50 µM) | Mmp3, Mmp13, Cox2 | PCR, Western Blot | Dose-dependent inhibition of expression | [3][6][7][8] |
| NCI-H292 | PMA, EGF, TNF-α | Obtusifolin | MUC5AC | RT-PCR, ELISA | Inhibition of mucin gene expression and protein production | [2] |
| BV2 microglia | LPS | Obtusifolin | iNOS, COX-2, IL-6, TNF-α | Western Blot, ELISA | Suppression of pro-inflammatory mediators | [9] |
Table 2: Effect of Obtusifolin and 7-Methoxyisoflavone on NF-κB Pathway Proteins
| Cell Line | Stimulant | Treatment | Target Protein | Method | Result | Reference |
| Mouse Chondrocytes | IL-1β (1 ng/mL) | Obtusifolin (10, 20, 50 µM) | Phospho-p65 | Western Blot | Decreased phosphorylation | [3][6] |
| NCI-H292 | PMA | Obtusifolin | Phospho-IKK, Phospho-IκBα, Nuclear p65 | Western Blot | Inhibition of phosphorylation and nuclear translocation | [2] |
| HUVECs | IL-1β | 7-Methoxyisoflavone | Phospho-IκB, Nuclear p65 | Western Blot, Immunofluorescence | Decreased phosphorylation and nuclear translocation | [1] |
| RAW264.7 | LPS | 7-Methoxyflavanone | Phospho-IκBα, Phospho-p65 | Western Blot | Reduced phosphorylation levels | [5] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 (murine macrophage)
-
NCI-H292 (human pulmonary mucoepidermoid carcinoma)
-
Primary mouse chondrocytes
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
-
Culture Conditions:
-
Culture RAW264.7 and NCI-H292 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture primary mouse chondrocytes as per established protocols.
-
Culture HUVECs in endothelial cell growth medium.
-
Maintain all cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (or the compound of interest) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for RAW264.7 cells, 100 ng/mL PMA for NCI-H292 cells, or 10 ng/mL TNF-α) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for gene expression studies).
-
Include vehicle-treated and unstimulated controls.
-
Protocol 2: Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction:
-
Following treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKK, IKK, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
-
Cell Preparation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-p65 primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the subcellular localization of p65.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Obtusifolin isolated from the seeds of Cassia obtusifolia regulates the gene expression and production of MUC5AC mucin in airway epithelial cells via affecting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obtusifolin | NF-κB | Antioxidant | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring MAPK Signaling After 7-Methoxy Obtusifolin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of 7-Methoxy obtusifolin on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The provided protocols and data presentation formats are intended to assist in the systematic evaluation of this compound for its potential therapeutic applications, particularly in the context of inflammation and cellular stress responses.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli, including stress, growth factors, and inflammatory cytokines. The three major well-characterized MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders. This compound, a natural compound, has demonstrated potential anti-inflammatory and anti-cancer properties. Evidence suggests that its mechanism of action involves the modulation of MAPK signaling pathways. Specifically, studies have indicated that obtusifolin can suppress the phosphorylation and subsequent activation of key MAPK proteins such as ERK, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This document outlines the methodologies to quantify the inhibitory effects of this compound on MAPK signaling.
Data Presentation
The following table summarizes the expected dose-dependent inhibitory effect of this compound on the phosphorylation of key MAPK proteins in LPS-stimulated cells. This data is illustrative and serves as a template for presenting experimental findings.
Table 1: Illustrative Quantitative Analysis of MAPK Phosphorylation
| Treatment Group | Concentration (µM) | p-ERK / Total ERK (Fold Change vs. LPS Control) | p-JNK / Total JNK (Fold Change vs. LPS Control) | p-p38 / Total p38 (Fold Change vs. LPS Control) |
| Control (Untreated) | 0 | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.1 ± 0.02 |
| LPS (1 µg/mL) | 0 | 1.0 ± 0.10 | 1.0 ± 0.12 | 1.0 ± 0.11 |
| LPS + this compound | 10 | 0.7 ± 0.08 | 0.8 ± 0.09 | 0.7 ± 0.07 |
| LPS + this compound | 25 | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.4 ± 0.05 |
| LPS + this compound | 50 | 0.2 ± 0.03 | 0.3 ± 0.04 | 0.2 ± 0.03 |
Data are represented as mean ± standard deviation. The fold change is normalized to the LPS-treated group, which is set to 1.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol details the steps for preparing cells and treating them with this compound and an inflammatory stimulus.
-
Cell Seeding: Seed RAW 264.7 macrophages or other appropriate cell lines in 6-well plates at a density of 2 x 10^5 cells/well.
-
Cell Culture: Culture the cells for 12-24 hours in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Pre-treatment: After incubation, replace the medium with fresh serum-free DMEM. Add this compound at various final concentrations (e.g., 10, 25, 50 µM) to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-4 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes to activate the MAPK pathway. A negative control group should remain untreated with LPS.
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol describes the detection and quantification of phosphorylated and total MAPK proteins.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.[2]
-
Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 12,000 rpm for 15 minutes at 4°C. Collect the supernatants and determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38), as well as antibodies for the total forms of these proteins (Total ERK, Total JNK, Total p38).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands.
Visualizations
Caption: MAPK signaling cascade and the inhibitory points of this compound.
Caption: Workflow for analyzing MAPK signaling after this compound treatment.
References
Application Notes and Protocols for 7-Methoxy Obtusifolin in Melanogenesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin synthesis, is a key area of research in dermatology and cosmetology, particularly for the development of agents that modulate skin pigmentation. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, making it a prime target for inhibitory compounds. 7-Methoxy obtusifolin, a natural compound, has been identified as a competitive inhibitor of tyrosinase, suggesting its potential as a skin-lightening agent.[1][2]
These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting melanogenesis, utilizing the B16F10 melanoma cell line as a model system. The protocols cover the evaluation of tyrosinase activity, melanin content, and the expression of key melanogenesis-related proteins.
Data Presentation
The following table summarizes the known quantitative data for this compound's inhibitory effect on tyrosinase. Further research is required to quantify its specific effects on melanin content and the modulation of signaling pathways in cellular models.
| Compound | Assay | Target | Result (IC50) | Notes |
| This compound | Tyrosinase Activity | Tyrosinase | 7.0 µM | Competitive inhibitor.[1][2] |
Experimental Protocols
Cell Culture
B16F10 mouse melanoma cells are a widely used and appropriate model for studying melanogenesis.
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Prior to assessing the anti-melanogenic activity of this compound, it is crucial to determine its cytotoxic effects to ensure that any observed reduction in melanin is not due to cell death.
-
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.
-
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound and a positive control (e.g., Kojic acid). To stimulate melanogenesis, α-melanocyte-stimulating hormone (α-MSH) at a final concentration of 100 nM can be added.[3][4] Incubate for 72 hours.
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[3]
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay kit.
-
Cellular Tyrosinase Activity Assay
This assay measures the activity of intracellular tyrosinase, the key enzyme in melanogenesis.
-
Procedure:
-
Seed B16F10 cells in a 12-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound for 24 hours.[5]
-
Wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 and 0.1 mM PMSF.[5][6]
-
Centrifuge the lysate to remove cellular debris.
-
To the supernatant, add L-DOPA (final concentration of 5 mM) and incubate at 37°C for 2 hours.[5][6]
-
Measure the formation of dopachrome by reading the absorbance at 475 nm.[5][6]
-
Tyrosinase activity is expressed as a percentage of the untreated control.
-
Western Blot Analysis for Melanogenesis-Related Proteins
This protocol allows for the assessment of the protein expression levels of key regulators of melanogenesis, such as MITF, tyrosinase, TRP-1, and TRP-2.
-
Procedure:
-
Seed B16F10 cells and treat with this compound as described in the melanin content assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 25 µg) by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Signaling Pathways in Melanogenesis
The following diagram illustrates the major signaling pathways that regulate melanogenesis, which are potential targets for this compound.
Experimental Workflow for Melanogenesis Inhibition Assay
The following diagram outlines the general workflow for assessing the melanogenesis inhibitory potential of this compound.
Logical Relationship of Melanogenesis Inhibition
The diagram below illustrates the logical flow from the inhibition of the key enzyme tyrosinase to the overall reduction in melanin synthesis.
References
- 1. 4.5. Melanin Inhibition Assay [bio-protocol.org]
- 2. Inhibition of intracellular melanin content and melanin secretion [bio-protocol.org]
- 3. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular tyrosinase activity assay [bio-protocol.org]
- 6. Cellular tyrosinase activity assay [bio-protocol.org]
Application Notes and Protocols for Obtusifolin in Diabetic Retinopathy Research
Disclaimer: Extensive literature searches did not yield specific studies on 7-Methoxy obtusifolin in the context of diabetic retinopathy. The following information is based on research conducted on the closely related compound, obtusifolin , which shares a similar structural backbone and exhibits potential therapeutic effects relevant to diabetic retinopathy. Researchers should interpret these findings with the understanding that they pertain to obtusifolin and not this compound.
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in adults with diabetes, characterized by progressive damage to the retinal microvasculature. Key pathological mechanisms include oxidative stress, chronic inflammation, and aberrant angiogenesis. Obtusifolin, an anthraquinone isolated from the seeds of Cassia obtusifolia, has demonstrated significant antioxidant and anti-inflammatory properties in preclinical studies, suggesting its potential as a therapeutic agent for DR. These application notes provide a summary of the current research on obtusifolin's role in mitigating DR, including its mechanisms of action and relevant experimental protocols.
Mechanisms of Action
Obtusifolin appears to exert its protective effects in diabetic retinopathy through multiple pathways:
-
Inhibition of Oxidative Stress: Obtusifolin has been shown to reduce the accumulation of oxidative stress markers in the retina of diabetic animal models. Specifically, it decreases the levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, and nitrotyrosine, an indicator of nitrosative stress.[1] Mechanistically, obtusifolin may target the Poldip2-Nox4 oxidative stress axis.
-
Anti-inflammatory Effects: The compound is suggested to inhibit the NF-κB-MAPK-VEGFA inflammatory pathway.[2] By suppressing these signaling cascades, obtusifolin can reduce the expression of pro-inflammatory cytokines and vascular endothelial growth factor (VEGF), a key driver of vascular permeability and neovascularization in DR.
-
Anti-angiogenic Properties: In in-vitro studies using human retinal pigment epithelial (ARPE-19) cells under hypoxic conditions, obtusifolin has been observed to down-regulate the expression of hypoxia-inducible factor-1α (HIF-1α) and VEGF.[3] This suggests a direct inhibitory effect on the angiogenic process that characterizes proliferative diabetic retinopathy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on obtusifolin in diabetic retinopathy models.
Table 1: In Vivo Efficacy of Obtusifolin in Diabetic Rat Models
| Parameter | Model | Treatment | Dosage | Duration | Results | Reference |
| Retinal Capillary Cell Apoptosis | Streptozotocin-induced diabetic rats | Obtusifolin (oral) | 100, 200, 400 mg/kg/day | 11 months | Significant inhibition of apoptosis | [1] |
| Acellular Capillary Formation | Streptozotocin-induced diabetic rats | Obtusifolin (oral) | 100, 200, 400 mg/kg/day | 11 months | Significant reduction in acellular capillaries | [1] |
| Retinal 8-OHdG Levels | Streptozotocin-induced diabetic rats | Obtusifolin (oral) | 100, 200, 400 mg/kg/day | 11 months | Significant decrease in 8-OHdG levels | [1] |
| Retinal Nitrotyrosine Levels | Streptozotocin-induced diabetic rats | Obtusifolin (oral) | 100, 200, 400 mg/kg/day | 11 months | Significant decrease in nitrotyrosine levels | [1] |
| Blood Glucose & Dyslipidemia | db/db mice | Obtusin (oral) | 5 and 10 mg/kg/day | 12 weeks | Significant reduction in blood glucose and improved dyslipidemia | [2] |
Table 2: In Vitro Effects of Obtusifolin on Retinal Cells
| Cell Line | Condition | Treatment | Concentration | Outcome | Reference |
| ARPE-19 | Hypoxia (CoCl₂) | Obtusifolin | 100, 200, 400 µg/mL | Reduced cell viability, G1 phase arrest, decreased Cyclin D1 & PCNA, increased p53 & p21, inhibited VEGF, VEGFR2 & eNOS expression | [3] |
| Human Retinal Microvascular Endothelial Cells | High Glucose | Obtusin | Not specified | Mitigated high-glucose induced damage | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which obtusifolin may exert its therapeutic effects in diabetic retinopathy.
Caption: Proposed mechanism of Obtusifolin in diabetic retinopathy.
Experimental Protocols
In Vivo Study: Streptozotocin-Induced Diabetic Rat Model[1]
-
Animal Model: Male Sprague-Dawley rats are induced with diabetes via a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic status.
-
Treatment: Diabetic rats are randomly assigned to treatment groups and receive daily oral administration of obtusifolin (100, 200, or 400 mg/kg) or vehicle for a duration of 11 months. A non-diabetic control group is also maintained.
-
Retinal Analysis:
-
Trypsin Digestion: At the end of the treatment period, eyes are enucleated, and retinas are isolated. Retinal vasculature is isolated by trypsin digestion to quantify acellular capillaries and endothelial cell/pericyte ratio.
-
TUNEL Assay: Retinal sections are subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect and quantify apoptotic cells.
-
ELISA: Retinal homogenates are used to measure the levels of 8-OHdG and nitrotyrosine by enzyme-linked immunosorbent assay (ELISA).
-
References
- 1. Effect of obtusifolin administration on retinal capillary cell death and the development of retinopathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obtusin ameliorates diabetic retinopathy by inhibiting oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Obtusifolin on retinal pigment epithelial cell growth under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with 7-Methoxyobtusifolin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyobtusifolin is a derivative of obtusifolin, a natural anthraquinone found in the seeds of Cassia obtusifolia. While research has indicated that obtusifolin and related compounds possess anti-inflammatory, antioxidant, and potential anticancer properties, specific data on the cellular effects of 7-Methoxyobtusifolin is not yet extensively documented in publicly available literature. Obtusifolin has been shown to regulate the NF-κB signaling pathway, which is implicated in inflammation and cell survival. Furthermore, other complex natural products, such as Oblongifolin C, have demonstrated potent anticancer effects by inducing apoptosis and inhibiting autophagic flux through interactions with specific protein targets like HSPA8 and cathepsin B.
These application notes provide a framework for evaluating the potential cytotoxic and apoptotic effects of 7-Methoxyobtusifolin on cancer cell lines. The following protocols for standard cell viability assays, including the MTT and Annexin V/PI assays, are detailed to enable researchers to generate robust and reliable data.
Data Presentation
As specific quantitative data for 7-Methoxyobtusifolin is not available, the following table is a template that researchers can use to structure their experimental results.
Table 1: Template for IC50 Values of 7-Methoxyobtusifolin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 24 | |
| 48 | |||
| 72 | |||
| e.g., HepG2 | Liver Cancer | 24 | |
| 48 | |||
| 72 | |||
| e.g., A549 | Lung Cancer | 24 | |
| 48 | |||
| 72 |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
7-Methoxyobtusifolin
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Methoxyobtusifolin in complete culture medium. After overnight incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of 7-Methoxyobtusifolin. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
7-Methoxyobtusifolin
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 7-Methoxyobtusifolin for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualizations
The following diagrams illustrate the potential signaling pathways that could be investigated for 7-Methoxyobtusifolin and the general workflow for assessing its effect on cell viability.
Troubleshooting & Optimization
Technical Support Center: 7-Methoxy Obtusifolin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with 7-Methoxy obtusifolin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring anthraquinone found in the seeds of Senna obtusifolia (also known as Cassia obtusifolia).[1] Like many flavonoids and other complex organic molecules, it has low aqueous solubility, which can pose a significant challenge for in vitro studies that require the compound to be in solution to interact with cells or molecular targets. Poor solubility can lead to inaccurate and unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on available data, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for creating stock solutions of this compound. It is advisable to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous assay medium.
Q3: What is the maximum recommended concentration of DMSO in my cell-based assays?
A3: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: Can I use ethanol or methanol to dissolve this compound?
Q5: My compound precipitates when I add it to the aqueous assay buffer. What should I do?
A5: Precipitation upon dilution is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem. Strategies include reducing the final concentration, using a co-solvent, or employing formulation techniques like complexation with cyclodextrins.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Media
Cause: The aqueous buffer cannot maintain the compound in solution at the desired concentration after dilution from an organic stock.
Solutions:
-
Reduce Final Concentration: Determine the lowest effective concentration for your assay to minimize the amount of compound that needs to be dissolved.
-
Optimize Stock Solution and Dilution:
-
Prepare the highest possible, yet stable, stock concentration in 100% DMSO.
-
Perform serial dilutions in your cell culture medium or buffer, ensuring rapid mixing at each step.
-
Avoid "shock precipitation" by adding the stock solution to the medium dropwise while vortexing.
-
-
Use of Co-solvents: If your experimental system allows, the inclusion of a small percentage of a water-miscible organic solvent in the final assay medium can improve solubility.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess if adjusting the pH of your buffer (within a physiologically acceptable range) improves solubility.
-
Formulation Strategies: For persistent solubility issues, consider more advanced formulation techniques. Refer to the Experimental Protocols section for details on:
-
Cyclodextrin Complexation: Encapsulating the compound in cyclodextrins can significantly enhance aqueous solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can aid in solubilization, but their compatibility with the assay must be verified.
-
Issue: Inconsistent Results or Low Potency in Assays
Cause: The compound may not be fully dissolved, leading to an overestimation of the actual concentration in solution and thus, an underestimation of its biological activity.
Solutions:
-
Visual Inspection: Before use, carefully inspect your prepared solutions (stock and final dilutions) for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet.
-
Solubility Assessment: If possible, quantify the amount of dissolved compound in your final assay medium using techniques like HPLC or UV-Vis spectroscopy after filtration or centrifugation.
-
Pre-dissolution Warming: Gently warming the stock solution (e.g., to 37°C) before dilution may help dissolve any crystals that have formed during storage. Ensure the compound is heat-stable.
Quantitative Data: Solubility of this compound
The following table summarizes the available solubility data for this compound. Researchers should note that solubility can be affected by temperature, pH, and the presence of other solutes.
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Not Specified | Suitable for high-concentration stock solutions. |
| Dimethylformamide (DMF) | 20 mg/mL | Not Specified | An alternative to DMSO for stock solutions. |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL | Not Specified | Indicates significantly lower solubility in aqueous buffer even with a co-solvent. |
| Ethanol | Data not available | - | General solvent for flavonoids; requires empirical testing. |
| Methanol | Data not available | - | General solvent for flavonoids; requires empirical testing. |
| Acetone | Data not available | - | General solvent for flavonoids; requires empirical testing. |
| Water | Very low | - | Considered practically insoluble in water. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilution in in vitro assays.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile, tared container.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) in a water bath can be used if necessary, but check for compound stability at elevated temperatures.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing or sonicate for a short period.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To enhance the aqueous solubility of this compound for in vitro assays by complexation with HP-β-CD.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations can range from 1% to 40% (w/v), depending on the required solubility enhancement.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
The clear filtrate is a saturated solution of the this compound/HP-β-CD complex.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
This solution can then be used as a stock for further dilutions in the assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Technical Support Center: Overcoming Low Bioavailability of 7-Methoxyobtusifolin in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of 7-Methoxyobtusifolin.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methoxyobtusifolin and why is its bioavailability a concern?
7-Methoxyobtusifolin is a naturally occurring anthraquinone derivative. Like many flavonoid and anthraquinone compounds, it exhibits poor aqueous solubility, which is a primary reason for its low oral bioavailability.[1][2] Low bioavailability can lead to high variability in experimental results and may necessitate the administration of higher doses to achieve therapeutic concentrations, which is not always feasible or safe.
Q2: What are the main factors contributing to the low bioavailability of 7-Methoxyobtusifolin?
The low bioavailability of 7-Methoxyobtusifolin is likely due to a combination of factors:
-
Poor Aqueous Solubility: As a lipophilic molecule, it does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3]
-
First-Pass Metabolism: It may be extensively metabolized in the intestines and liver by Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., glucuronidation, sulfation) enzymes before reaching systemic circulation.[4][5]
-
P-glycoprotein (P-gp) Efflux: It may be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium and actively pump the compound back into the GI lumen, reducing its net absorption.[6][7][8]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like 7-Methoxyobtusifolin?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.[2]
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactants, and emulsifiers can enhance its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[3][9]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous state, which has higher solubility than the crystalline form.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[10]
-
Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
-
Inhibition of Metabolism and Efflux: Co-administration with inhibitors of metabolic enzymes or P-gp can increase systemic exposure.[6]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of 7-Methoxyobtusifolin across study subjects.
| Potential Cause | Troubleshooting/Suggested Solution |
| Poor dissolution and absorption | This is a common issue for poorly soluble compounds. Consider the following formulation improvements: - Micronization/Nanonization: Reduce the particle size of the 7-Methoxyobtusifolin powder. - Lipid-Based Formulation: Formulate the compound in a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the gut.[9] - Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer to enhance its dissolution rate. |
| Food Effects | The presence of food can significantly alter the absorption of lipophilic compounds. - Standardize Feeding Protocol: Ensure that all animals are fasted for a consistent period before dosing and are fed at a standardized time post-dosing. - Investigate Food Effect: Conduct a formal food-effect study to understand how fed vs. fasted states impact the pharmacokinetics. |
| Genetic Polymorphisms in Metabolic Enzymes or Transporters | Individual differences in the expression of metabolizing enzymes (e.g., CYPs) and transporters (e.g., P-gp) can lead to variability. - Use of Inbred Strains: If using rodent models, consider using inbred strains to minimize genetic variability. - Phenotyping/Genotyping: In later-stage preclinical or clinical studies, consider phenotyping or genotyping for relevant enzymes and transporters. |
Problem 2: Very low or undetectable plasma concentrations of 7-Methoxyobtusifolin after oral administration.
| Potential Cause | Troubleshooting/Suggested Solution |
| Extensive First-Pass Metabolism | The compound is likely being metabolized in the gut wall and/or liver before it can reach systemic circulation. - In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of 7-Methoxyobtusifolin and identify the major metabolites.[11] - Co-administration with Inhibitors: In preclinical models, co-administer with known inhibitors of relevant metabolic enzymes (e.g., a broad-spectrum CYP inhibitor) to assess the impact on bioavailability. |
| P-glycoprotein (P-gp) Efflux | The compound is actively being pumped out of the intestinal cells. - In Vitro P-gp Substrate Assay: Use a Caco-2 cell monolayer assay to determine if 7-Methoxyobtusifolin is a P-gp substrate.[11] - Co-administration with P-gp Inhibitors: In preclinical models, co-administer with a P-gp inhibitor (e.g., verapamil, elacridar) to see if plasma concentrations increase.[8] |
| Poor Permeability | The compound may not be effectively crossing the intestinal epithelium. - In Vitro Permeability Assay: Use a Caco-2 or PAMPA assay to assess the intrinsic permeability of the compound. |
| Analytical Method Sensitivity | The analytical method may not be sensitive enough to detect low concentrations. - Optimize LC-MS/MS Method: Improve the sensitivity of your bioanalytical method by optimizing sample extraction and mass spectrometry parameters. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of 7-Methoxyobtusifolin in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 25 ± 8 | 2.0 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 50 | 55 ± 15 | 1.5 | 330 ± 90 | 220 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 50 | 250 ± 60 | 1.0 | 1800 ± 400 | 1200 |
| SEDDS with P-gp Inhibitor | 50 | 450 ± 110 | 1.0 | 3500 ± 850 | 2333 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of 7-Methoxyobtusifolin in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).
-
Select the components that show the highest solubility for the compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank SEDDS formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.
-
Visually observe the emulsification properties of each formulation upon dilution with water. The system should form a clear or slightly opalescent microemulsion.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select the optimal SEDDS formulation based on the phase diagram.
-
Dissolve the required amount of 7-Methoxyobtusifolin in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oily mixture and stir until a homogenous solution is formed.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats for at least one week.
-
Divide the animals into different formulation groups (e.g., aqueous suspension, micronized suspension, SEDDS).
-
-
Dosing and Blood Sampling:
-
Fast the rats overnight before oral administration.
-
Administer the respective formulations via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of 7-Methoxyobtusifolin in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Logical relationship between limiting factors and enhancement strategies.
Caption: Experimental workflow for developing and testing a SEDDS formulation.
Caption: Putative absorption and metabolism pathway of 7-Methoxyobtusifolin.
References
- 1. Buy 7-Methoxy obtusifolin [smolecule.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Emulsifying Formulations to Increase the Oral Bioavailability of 4,6,4′-Trimethylangelicin as a Possible Treatment for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Evaluation of in vitro absorption, distribution, metabolism, and excretion (ADME) properties of mitragynine, 7-hydroxymitragynine, and mitraphylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of 7-Methoxy obtusifolin in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 7-Methoxy obtusifolin. The information is designed to address potential issues and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for obtusifolin and similar anthraquinones?
Obtusifolin, an anthraquinone, has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[1][2][3] In inflammation models, it has been observed to inhibit the phosphorylation of p65, a key component of the NF-κB complex, thereby preventing its nuclear translocation and the subsequent expression of downstream pro-inflammatory genes like MMPs and COX-2.[1][2][3]
Q2: I am observing unexpected cytotoxicity in my cell line with this compound treatment. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
Off-target effects: Like many small molecules, this compound may interact with unintended cellular targets. Methoxyflavones, a related class of compounds, are known to have cytotoxic effects against various cancer cell lines.[4]
-
Cell line sensitivity: Different cell lines can exhibit varying sensitivity to a compound due to differences in their genetic makeup and protein expression profiles.
-
Compound concentration: The concentration of the compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Q3: How can I assess the potential off-target effects of this compound in my experiments?
Several approaches can be employed to investigate off-target effects:
-
Kinase Profiling: Kinase inhibitor selectivity is a common source of off-target effects.[5][6] A broad panel kinase assay can identify unintended inhibition or activation of various kinases.
-
Proteome-wide analysis: Techniques like protein microarrays can be used to screen for interactions between the compound and a large number of proteins.[7]
-
Phenotypic screening: Comparing the cellular phenotype induced by your compound with those of well-characterized inhibitors can provide clues about its mechanism and potential off-targets.
-
Computational prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound.[8][9]
Q4: My results with this compound are not consistent. What are some common sources of experimental variability?
Inconsistent results can be due to:
-
Compound stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions regularly.
-
Cell culture conditions: Variations in cell passage number, confluency, and media composition can affect experimental outcomes.
-
Assay variability: Ensure that your assays are well-validated and include appropriate positive and negative controls in every experiment.
Troubleshooting Guides
Issue 1: No observable effect of this compound on the target pathway.
| Possible Cause | Troubleshooting Step |
| Incorrect compound concentration | Perform a dose-response experiment to determine the optimal working concentration. |
| Poor compound solubility | Verify the solubility of the compound in your experimental buffer. Consider using a different solvent or sonication to aid dissolution. |
| Cell permeability issues | The compound may not be effectively entering the cells. Consider using a cell permeability assay to assess uptake. |
| Target not expressed in the cell line | Confirm the expression of your target protein in the cell line using techniques like Western blot or qPCR. |
| Rapid compound metabolism | Cells may be metabolizing the compound quickly. Perform a time-course experiment to assess the duration of the compound's effect. |
Issue 2: High background signal in a kinase activity assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the compound | Include a control with a structurally similar but inactive compound to assess non-specific effects. |
| ATP concentration too high | Optimize the ATP concentration in your assay, as it can compete with ATP-competitive inhibitors. |
| Assay buffer components interfering | Review the composition of your assay buffer for any components that might interfere with the detection method. |
Experimental Protocols
Protocol 1: Western Blot for NF-κB Activation
Objective: To assess the effect of this compound on the phosphorylation of p65 (a subunit of NF-κB) in response to a pro-inflammatory stimulus (e.g., IL-1β or LPS).
Materials:
-
Cell line of interest
-
This compound
-
IL-1β or LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65, anti-total-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for the desired time (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-p65 signal to total p65 and the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Kinase | IC50 (nM) |
| Target Kinase X | 50 |
| Off-Target Kinase A | 500 |
| Off-Target Kinase B | 1200 |
| Off-Target Kinase C | >10000 |
| Off-Target Kinase D | 850 |
Visualizations
Caption: Experimental workflow for characterizing the cellular effects of this compound.
Caption: Postulated mechanism of this compound on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: 7-Methoxy Obtusifolin Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for assessing the cytotoxicity of 7-Methoxy obtusifolin and related compounds in normal (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the cytotoxicity of this compound specifically in normal cell lines?
As of late 2025, a direct and specific assessment of this compound's cytotoxicity in normal, non-cancerous cell lines has not been reported in widely available scientific literature. Research has often focused on the effects of parent compounds or related derivatives on cancer cell lines. However, studies on structurally similar methoxy-containing compounds often include normal cell lines as controls, providing valuable context for experimental design.
Q2: What are some appropriate normal cell lines to use as controls for cytotoxicity studies of novel methoxy compounds?
Based on studies of other complex anthraquinone and flavonoid derivatives, the following cell lines are commonly used as normal or non-tumoral controls:
-
MDCK (Madin-Darby Canine Kidney) cells: These are epithelial cells used as a normal cell line control in cytotoxicity assays.[1]
-
HaCaT (Human keratinocyte) cells: A non-tumoral skin cell line used to assess the selectivity of compounds for cancer cells versus healthy cells.[2]
-
MCF-10F: A non-cancerous human breast epithelial cell line often used as a control in breast cancer studies.[3]
The choice of a specific normal cell line should ideally match the tissue type targeted by the potential therapeutic application of the compound being tested.
Q3: What is the expected cytotoxicity of methoxy-containing compounds against normal cells compared to cancer cells?
Many studies aim to develop compounds that are selectively toxic to cancer cells while sparing normal cells. For several methoxy-containing compounds, the half-maximal inhibitory concentration (IC₅₀) is significantly higher in normal cells than in cancer cells, indicating lower toxicity to healthy cells.[1][2] A high IC₅₀ value for a normal cell line combined with a low IC₅₀ for a cancer cell line suggests favorable selectivity. For example, a chalcone-dihydropyrimidone hybrid showed a potent IC₅₀ of 5.8 µM in MCF-7 breast cancer cells but was non-toxic to normal HaCaT cells (IC₅₀ > 100 µM).[2]
Comparative Cytotoxicity Data of Related Methoxy-Compounds
The following table summarizes the cytotoxicity of various methoxy- and anthraquinone-based compounds in both normal and cancerous cell lines, providing a reference for expected outcomes.
| Compound Class/Name | Normal Cell Line | Normal Cell IC₅₀ (µM) | Cancer Cell Line | Cancer Cell IC₅₀ (µM) | Reference |
| Xanthopurpurin (Anthraquinone) | MDCK | 67.89 ± 1.02 | MDA-MB-231 (Breast) | 14.65 ± 1.45 | [1] |
| Lucidin-ω-methyl ether (Anthraquinone) | MDCK | 79.01 ± 0.03 | MDA-MB-231 (Breast) | 13.03 ± 0.33 | [1] |
| Chalcone-Dihydropyrimidine Hybrid (9h) | HaCaT | > 100 | MCF-7 (Breast) | 5.8 | [2] |
| Prenylated Chalcone (12) | MCF-10F | 95.76 ± 1.52 | MCF-7 (Breast) | 4.19 ± 1.04 | [3] |
| Prenylated Chalcone (13) | MCF-10F | 95.11 ± 1.97 | MCF-7 (Breast) | 3.30 ± 0.92 | [3] |
| 7-methoxy-1-tetralone (MT) | LO2 (Hepatocyte) | > 1,000 (at 48h) | HepG2 (Hepatoma) | ~250 (at 48h) | [4] |
Troubleshooting Guide
Encountering issues during cell-based cytotoxicity assays is common. This guide addresses specific problems you might face.
Q4: My cytotoxicity results show high variability between wells and experiments. What are the common causes?
High variability can obscure the true effect of your compound. Key factors to check include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of error. Ensure pipettes are calibrated and use careful, consistent technique.[5]
-
Uneven Cell Distribution: When seeding plates, ensure the cell suspension is homogenous by gently mixing before pipetting to prevent clumps and ensure an even cell number in each well.[5]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range, as high passage numbers can alter experimental outcomes.[5][6] Do not allow cells to become over-confluent before an experiment.[5]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. Consider avoiding the outermost wells or filling them with sterile PBS or media to mitigate this.
Q5: I am not observing any cytotoxicity, even at high concentrations. What should I check?
A lack of an expected toxic effect can be due to several issues:
-
Reagent Preparation and Storage: Ensure the compound stock solution was prepared correctly and that all assay reagents (like MTT) have been stored properly and are not expired.[7]
-
Compound Solubility: The compound may be precipitating out of the culture medium. Visually inspect the wells under a microscope for crystals. If precipitation is an issue, consider using a different solvent (like DMSO) at a final concentration non-toxic to the cells (typically <0.5%).
-
Incorrect Wavelength Reading: Double-check that the plate reader is set to the correct wavelength for your assay (e.g., ~570 nm for MTT).[7][8]
-
Cell Seeding Density: Too many cells in a well can mask a cytotoxic effect. Optimize the cell seeding density so that cells are in the exponential growth phase during the experiment.[5]
Q6: The purple formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
Proper solubilization of formazan is critical for accurate absorbance readings.[9]
-
Choice of Solubilization Solution: Ensure you are using an appropriate solvent. DMSO is commonly used to dissolve the formazan crystals.[10]
-
Thorough Mixing: After adding the solubilization solution, ensure it is mixed completely. Placing the plate on an orbital shaker for 5-15 minutes can help.[9][10] In some cases, gentle pipetting up and down may be required to break up dense crystal formations.[9]
-
Incubation Time: Allow sufficient time for the crystals to dissolve. Some protocols recommend standing overnight in the incubator.[11]
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[11][12]
Materials:
-
Normal and cancerous cell lines
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound (or test compound)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count healthy, exponentially growing cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[8][11]
-
Formazan Formation: Return the plate to the incubator for 1.5 to 4 hours.[8][10] During this time, viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[10] Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the standard workflow for a cytotoxicity assay and a decision tree for troubleshooting unexpected results.
Caption: General workflow for an MTT-based cytotoxicity assessment.
References
- 1. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting inconsistent results in 7-Methoxy obtusifolin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with 7-Methoxy obtusifolin. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
FAQs and Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent experimental outcomes.
1. Compound Solubility and Stability
-
Question: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
-
Answer: this compound, like many natural anthraquinones, has limited aqueous solubility. To improve solubility, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be further diluted in the cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For example, to prepare a 10 mM stock solution in DMSO, you can add 609 µL of DMSO to 2 mg of this compound (MW: 314.29 g/mol ).
-
Question: How should I store my this compound stock solution to prevent degradation?
-
Answer: For short-term storage (days to weeks), stock solutions can be stored at 4°C in the dark. For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Anthraquinones can be light-sensitive, so it is important to protect the solutions from light.
-
Question: I am seeing a decrease in the activity of my compound over time. What could be the cause?
-
Answer: A decrease in activity could be due to the degradation of this compound. Ensure proper storage conditions as mentioned above. Additionally, the stability of the compound in your experimental buffer or medium at 37°C should be considered. It is advisable to prepare fresh dilutions from the frozen stock for each experiment. If you suspect degradation, the purity of your compound can be checked using High-Performance Liquid Chromatography (HPLC).
2. Cell-Based Assay Variability
-
Question: My MTT assay results for this compound are not reproducible. What are the common pitfalls?
-
Answer: Inconsistent MTT assay results can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density should be optimized to ensure they are in the logarithmic growth phase during the experiment.
-
Pipetting Errors: Inaccurate pipetting of the compound or reagents can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Incubation Time: The incubation time with the MTT reagent should be optimized and kept consistent across experiments.
-
Formazan Crystal Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete dissolution will lead to lower and variable readings.
-
Compound Interference: Some compounds can interfere with the MTT assay. It is advisable to run a control with the compound in cell-free medium to check for any direct reduction of the MTT reagent.
-
-
Question: I am observing different responses to this compound in different cell lines. Is this expected?
-
Answer: Yes, it is common for different cell lines to exhibit varying sensitivity to a compound. This can be due to differences in the expression of the target protein, variations in signaling pathways, or differences in drug metabolism and efflux pumps. For example, the cytotoxic response of breast cancer cell lines MCF-7 and T-47D to certain compounds can differ based on their p53 status.[1] It is important to characterize the response in each cell line you are working with.
3. Western Blotting Issues
-
Question: I am having trouble detecting a consistent change in the phosphorylation of NF-κB p65 after treatment with this compound. What can I do?
-
Answer: Inconsistent Western blot results for phospho-proteins can be challenging. Here are some troubleshooting tips:
-
Time Course: The phosphorylation of signaling proteins is often transient. It is crucial to perform a time-course experiment to identify the optimal time point for detecting the maximum change in p65 phosphorylation after treatment.
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for phosphorylated p65.
-
Loading Controls: Use appropriate loading controls (e.g., total p65 or a housekeeping protein like GAPDH or β-actin) to ensure equal protein loading between lanes.
-
Quantitative Analysis: Use densitometry to quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 or loading control signal for more accurate and reproducible results.
-
Data Presentation
Table 1: Reported IC50 Values for Anthraquinone Compounds in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Anthraquinone Derivative 15 | HepG2 | 1.23 | [2] |
| Anthraquinone Derivative 16 | MCF-7 | Not specified | [2] |
| Anthraquinone Derivative 17 | HL-60 | 0.311 | [2] |
| Anthraquinone Derivative 18 | HL-60 | 0.146 | [2] |
| Anthraquinone Derivative 19 | HL-60 | 0.327 | [2] |
| Anthraquinone Derivative 69 | SMMC-7721 | 39.8 | [2] |
| Anthraquinone Derivative 69 | MHCC97-H | 51.5 | [2] |
| Anthraquinone Derivative 70 | NTUB1 | 1.51 ± 0.31 | [2] |
| Anthraquinone Derivative 70 | PC3 | 12.78 ± 1.46 | [2] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot Analysis of NF-κB p65 Phosphorylation
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the predetermined optimal time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (p-p65) and a primary antibody for total p65 or a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-p65 signal to the total p65 or loading control signal.
Mandatory Visualization
Caption: A typical experimental workflow for cell-based assays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Preventing 7-Methoxy obtusifolin precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 7-Methoxy obtusifolin in culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a naturally occurring anthraquinone derivative with the molecular formula C₁₇H₁₄O₆ and a molecular weight of approximately 314.29 g/mol .[1] It is recognized for its biological activities, including tyrosinase inhibition, and antioxidant and anti-inflammatory effects.[1] Like many anthraquinones, it is a hydrophobic compound, which can lead to challenges with its solubility in aqueous solutions such as cell culture media.
Q2: Why does this compound precipitate in my culture medium?
Precipitation of this compound in culture media is primarily due to its low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for use in cell-based assays. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines. While some robust cell lines may tolerate up to 0.5% or even 1% DMSO, it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line and experimental duration.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Troubleshooting Step |
| Stock solution concentration is too high. | Prepare a lower concentration stock solution in DMSO. This will require adding a larger volume to the medium, so ensure the final DMSO concentration remains within the tolerated limit for your cells. |
| Final concentration in media exceeds solubility. | Lower the final working concentration of this compound in your experiment. It may be necessary to perform a dose-response curve to find the optimal concentration that is both effective and soluble. |
| Improper mixing technique. | Add the stock solution dropwise to the culture medium while gently vortexing or swirling the medium. This gradual dilution can help prevent localized high concentrations that lead to immediate precipitation. Pre-warming the culture medium to 37°C may also improve solubility. |
Issue: The culture medium appears cloudy or a precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step |
| Compound is coming out of solution over time. | The compound concentration may be at the edge of its solubility limit. Consider reducing the final concentration. |
| Interaction with media components. | Serum proteins in the culture medium can sometimes interact with compounds. Try reducing the serum concentration if your experimental design allows. Alternatively, for short-term assays, consider using a serum-free medium for the treatment period. |
| Temperature fluctuations. | Ensure the incubator provides a stable temperature. Fluctuations can affect the solubility of compounds in the medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 314.29 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.14 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparing Working Solutions and Dosing Cells
This protocol provides a step-by-step guide for diluting the stock solution into the final culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the required volume of the stock solution. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you would need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
In a sterile conical tube, add the calculated volume of the stock solution to the pre-warmed culture medium. Crucially, add the stock solution drop-by-drop while gently swirling the medium.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a fresh solution at a lower concentration.
-
Remove the existing medium from your cell culture plates and replace it with the medium containing this compound.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experimental setup.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | High | Recommended for stock solutions. |
| Ethanol | Moderate | Can be used as an alternative to DMSO, but may have higher cytotoxicity. |
| Water | Very Low | Not recommended for preparing stock solutions. |
| Culture Media | Very Low | The presence of serum may slightly enhance solubility. |
Table 2: Recommended Maximum Final DMSO Concentrations for Common Cell Lines
| Cell Line Type | Maximum Recommended DMSO Concentration (v/v) |
| Robust Cancer Cell Lines (e.g., HeLa, A549) | 0.5% - 1% |
| Sensitive Cancer Cell Lines (e.g., some leukemia lines) | ≤ 0.25% |
| Primary Cells | ≤ 0.1% |
| Stem Cells | ≤ 0.1% |
Note: It is imperative to determine the specific DMSO tolerance of your cell line through a viability assay.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for precipitation issues.
References
Addressing autofluorescence of 7-Methoxy obtusifolin in imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methoxy obtusifolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
Autofluorescence is the natural emission of light by biological structures or other molecules in your sample when they are excited by the light source of a microscope. This background fluorescence can interfere with the specific signal from your intended target, such as cells or tissues treated with this compound, making it difficult to distinguish the true signal from noise.[1][2] This can lead to inaccurate data and misinterpretation of results.
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from several sources within your biological sample and the experimental setup itself:
-
Endogenous Fluorophores: Biological molecules like NADH, collagen, elastin, and flavins naturally fluoresce.[1][2][3] For instance, collagen typically emits in the blue region of the spectrum (around 300-450 nm).[1][3]
-
Fixatives: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence across a broad spectrum.[1][2] Glutaraldehyde is known to cause more autofluorescence than paraformaldehyde (PFA).[1]
-
Cell Culture Media: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[4]
-
Mounting Media: Some mounting media can be a source of background fluorescence.
Q3: How can I determine if what I'm seeing is autofluorescence or a true signal from my experiment?
It is crucial to include proper controls in your experimental design. An essential control is an unstained sample that has undergone all the same processing steps (e.g., fixation, permeabilization) as your experimental samples but has not been treated with this compound or any fluorescent labels.[5] By imaging this unstained control, you can visualize the baseline level of autofluorescence in your samples.[2]
Troubleshooting Guide: Minimizing Autofluorescence
This guide provides a systematic approach to troubleshooting and mitigating autofluorescence in your imaging experiments with this compound.
Problem 1: High background fluorescence obscuring the signal.
High background can make it nearly impossible to detect the specific signal of interest. Here are several strategies to reduce it, categorized by the source of the autofluorescence.
| Strategy | Description | Considerations |
| Optimize Fixation | Aldehyde fixatives can induce significant autofluorescence.[1] Try reducing the fixation time to the minimum required to preserve morphology.[1][3] Consider using an alternative fixative like chilled methanol or ethanol, especially for cell surface markers.[1][4] | Methanol/ethanol fixation is not suitable for all antigens or cellular structures. |
| Chemical Quenching | Treat samples with a chemical quenching agent after fixation. Sodium borohydride can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[1][3][4] Sudan Black B is effective at quenching lipofuscin-based autofluorescence.[1][3] | Always optimize the concentration and incubation time of the quenching agent for your specific sample type. |
| Perfuse Tissues | For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can remove red blood cells, which are a major source of autofluorescence due to their heme groups.[1][3] | This is not always feasible for all experimental designs, such as with post-mortem tissue.[1][3] |
| Choose Appropriate Media | For live-cell imaging, consider using a culture medium that is free of phenol red and has a reduced concentration of fetal bovine serum (FBS) or uses bovine serum albumin (BSA) as a substitute.[4] | Ensure that any changes in the medium do not negatively impact cell health or phenotype.[4] |
| Strategy | Description | Considerations |
| Photobleaching | Intentionally expose your sample to high-intensity light before imaging your target. This can permanently destroy the fluorescent properties of some endogenous fluorophores, reducing the background signal.[6][7] This is particularly effective for autofluorescence caused by lipofuscin.[6] | Be careful not to photobleach your specific fluorescent probes if they are already present in the sample. Photobleaching is best performed before the application of fluorescent labels.[7] |
| Spectral Unmixing | If your microscope has spectral imaging capabilities, you can capture the emission spectrum of the autofluorescence from an unstained control sample. This spectral signature can then be computationally subtracted from your experimental images, a process known as spectral unmixing.[8][9][10] | This technique requires a spectral confocal microscope and appropriate software. The autofluorescence spectrum must be distinct from the spectrum of your intended fluorescent signal. |
| Choose Fluorophores in the Far-Red Spectrum | Autofluorescence is often most prominent in the blue, green, and yellow regions of the spectrum.[1] By using fluorescent probes that excite and emit in the far-red or near-infrared range (e.g., those with emission >650 nm), you can often avoid the spectral window where autofluorescence is strongest.[1][3] | Requires a microscope equipped with the appropriate lasers and detectors for far-red imaging. |
Problem 2: Weak specific signal compared to background.
Even with some background, a strong specific signal can provide usable data. If your signal is weak, consider these approaches.
| Strategy | Description | Considerations |
| Use Brighter Fluorophores | Select fluorescent probes known for their high quantum yield and photostability. Modern dyes like Alexa Fluor or DyLight series are often brighter and more stable than older dyes like FITC.[11] | Ensure the chosen fluorophore is compatible with your experimental conditions and imaging setup. |
| Signal Amplification | Employ signal amplification techniques. For immunofluorescence, this could involve using a secondary antibody conjugated to multiple fluorophores or using an amplification system like tyramide signal amplification (TSA). | Amplification methods can sometimes increase non-specific background, so careful optimization is required. |
| Optimize Imaging Parameters | Adjust microscope settings such as laser power, detector gain, and pinhole size to maximize the collection of your specific signal while minimizing background. | Increasing laser power or gain can also increase noise, so a balance must be found. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence in samples fixed with paraformaldehyde or glutaraldehyde.
-
Fix and Wash: Fix your cells or tissues as per your standard protocol. After fixation, wash the samples thoroughly with PBS (3 x 5 minutes).
-
Prepare Sodium Borohydride Solution: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
Incubate: Immerse the samples in the freshly prepared sodium borohydride solution. Incubate for 15-30 minutes at room temperature.
-
Wash: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your immunofluorescence or other staining protocol.
Protocol 2: Spectral Unmixing Workflow
This protocol outlines the general steps for using spectral unmixing to remove autofluorescence.
-
Prepare Control Samples: You will need two types of control samples:
-
An unstained sample to acquire the autofluorescence spectrum.
-
Samples stained with each of your individual fluorophores (if using multiple labels) to obtain their reference spectra.
-
-
Acquire Lambda Stack for Autofluorescence: On a spectral confocal microscope, image your unstained sample. Instead of collecting a single image, acquire a "lambda stack," which is a series of images at different emission wavelengths. This will generate the emission spectrum of the autofluorescence.[11]
-
Acquire Lambda Stacks for Fluorophores: Image each of your single-stained control samples to obtain their individual reference emission spectra.
-
Acquire Lambda Stack for Experimental Sample: Image your fully stained experimental sample by acquiring a lambda stack.
-
Perform Linear Unmixing: In the microscope's software, use the linear unmixing or spectral unmixing function.[10][12] Provide the software with the reference spectra for autofluorescence and each of your fluorophores. The software will then calculate the contribution of each spectrum to the mixed signal in your experimental sample and separate them into distinct channels.
Visualizing Workflows and Concepts
Caption: A workflow for troubleshooting autofluorescence.
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. beckman.com [beckman.com]
- 9. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 11. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Technical Support Center: Control Experiments for 7-Methoxy Obtusifolin Studies
Welcome to the technical support center for researchers working with 7-Methoxy obtusifolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing robust experiments and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has been shown to exert its biological effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It blocks the activation of this pathway by preventing the phosphorylation of IκB kinase (IKK), which in turn inhibits the degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream inflammatory and pro-survival genes.[1][2]
Q2: What are appropriate positive and negative controls for an experiment investigating the anti-inflammatory effects of this compound?
A2: Proper controls are critical for interpreting your data. Here are our recommendations:
-
Positive Controls:
-
NF-κB Pathway Activators: To induce an inflammatory response and test the inhibitory effect of this compound, you can use well-established NF-κB activators such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[3]
-
Known NF-κB Inhibitors: To validate your assay system, a known NF-κB inhibitor like Bay 11-7082 or an established natural product with similar activity can be used as a positive control for inhibition.
-
-
Negative Controls:
-
Vehicle Control: The most crucial negative control is the vehicle used to dissolve the this compound (e.g., DMSO). This ensures that the observed effects are not due to the solvent.
-
Inactive Structural Analog: While specific inactive analogs of this compound are not widely commercially available, using a structurally related but biologically inactive compound (if identified in the literature for your specific assay) can help to demonstrate the specificity of the observed effects.
-
Q3: What are the expected downstream effects of this compound treatment?
A3: By inhibiting the NF-κB pathway, this compound is expected to downregulate the expression of various downstream target genes. These include:
-
Inflammatory Cytokines: Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and TNF-α.
-
Enzymes: Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinases (MMP3, MMP13).[2]
-
Mucins: MUC5AC in airway epithelial cells.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or Inconsistent Bioactivity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound, like many natural products, may have limited aqueous solubility. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before preparing your final concentrations in cell culture media. Observe for any precipitation. Consider a brief sonication to aid dissolution. |
| Compound Instability | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Suboptimal Cell Conditions | Ensure cells are healthy, within a low passage number, and are not overly confluent, as this can affect their responsiveness to stimuli and inhibitors.[4] |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. |
Issue 2: High Background or Off-Target Effects
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of your vehicle (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, this should be kept below 0.5%. Run a vehicle-only control to assess for any cytotoxic effects. |
| Compound Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells. All subsequent experiments should be conducted at non-toxic concentrations. |
| Non-specific Binding | If using high concentrations, the compound may exhibit off-target effects. Correlate your findings with multiple assays to confirm the effect is mediated through the intended pathway. |
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for this compound and related compounds. Note that IC50 values can vary between cell lines and experimental conditions.
Table 1: In Vitro Cytotoxicity of Obtusifolin and Related Compounds from Cassia obtusifolia [5]
| Compound | Cell Line | IC50 (µg/mL) |
| Chryso-obtusin | HCT-116 | 10.5 |
| Chryso-obtusin | A549 | 15.8 |
| Chryso-obtusin | SGC7901 | 15.2 |
| Obtusin | HCT-116 | 13.1 |
| Obtusin | A549 | 29.2 |
| Obtusin | SGC7901 | 15.2 |
| Aurantio-obtusin | HCT-116 | 18.9 |
| Aurantio-obtusin | A549 | 22.0 |
| Aurantio-obtusin | SGC7901 | 20.1 |
Table 2: Inhibitory Concentration of this compound on MUC5AC Gene Expression [6]
| Stimulant | Cell Line | Effective Concentration Range (µM) |
| EGF | NCI-H292 | 1, 10, 100 |
| PMA | NCI-H292 | 1, 10, 100 |
| TNF-α | NCI-H292 | 1, 10, 100 |
Experimental Protocols
Protocol 1: Western Blot for NF-κB p65 Nuclear Translocation
This protocol is a general guideline for assessing the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
1. Cell Culture and Treatment:
-
Seed your cells of interest (e.g., RAW 264.7 macrophages, A549 lung epithelial cells) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying non-toxic concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes.
2. Nuclear and Cytoplasmic Fractionation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions. This will separate the cytoplasmic and nuclear proteins.
3. Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
4. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
As loading controls, use an antibody against a cytoplasmic protein (e.g., GAPDH) for the cytoplasmic fractions and a nuclear protein (e.g., Lamin B1 or Histone H3) for the nuclear fractions.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
5. Analysis:
-
Quantify the band intensities using densitometry software. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in the this compound-treated, stimulated cells compared to the stimulated-only cells indicates inhibition of nuclear translocation.
Visualizations
NF-κB Signaling Pathway and the Inhibitory Action of this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Investigating this compound
Caption: A typical experimental workflow for studying this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing Potential Toxicity of 7-Methoxy Obtusifolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the toxicological assessment of 7-Methoxy obtusifolin and related anthraquinone compounds in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for an acute oral toxicity study of this compound in rodents?
A1: For a compound with limited to no existing toxicity data, a tiered approach is recommended. Based on data from structurally similar anthraquinones, which generally exhibit low acute toxicity, a starting dose for an acute oral toxicity study (e.g., following OECD Guideline 423) could be in the range of 2000 mg/kg body weight.[1] If no mortality or significant toxicity is observed at this dose, the LD50 can be considered to be greater than 2000 mg/kg, and for some anthraquinones, it is even greater than 5000 mg/kg.[1][2] However, it is crucial to conduct a thorough literature review for any new data on this compound or very close analogs before selecting the final starting dose.
Q2: What are the expected target organs of toxicity for anthraquinone-type compounds in a sub-chronic study?
A2: Based on sub-chronic toxicity studies of anthraquinone in rats, the primary target organs are often the liver and kidneys.[2][3][4][5] Observed effects can include mild hepatocellular hypertrophy and hyaline droplet accumulation in renal tubules.[2][3][4] Increases in the weights of the liver, kidneys, and spleen have also been reported.[5] Therefore, careful histopathological examination of these organs is critical.
Q3: Is this compound expected to be genotoxic?
A3: The genotoxic potential of this compound has not been specifically reported. However, the broader class of anthraquinones has a mixed profile. Some anthraquinone derivatives have shown genotoxic activity in assays like the mouse lymphoma assay, while others have not.[6] For instance, some studies on anthraquinone itself did not show mutagenic effects in the Ames test or genotoxic effects in an in vivo micronucleus assay.[7] Given this variability, it is essential to experimentally determine the genotoxicity of this compound using a standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vivo mammalian erythrocyte micronucleus test.
Q4: How can I troubleshoot high variability in my in vivo study results?
A4: High variability in in vivo studies can arise from several factors. Ensure that your animal strain, age, and weight are consistent across all experimental groups.[8] Check for uniformity in housing conditions, diet, and water supply. Dosing technique, especially for oral gavage, should be consistent to ensure accurate administration of the test substance. Randomization of animals to treatment groups is also a critical step to minimize bias. If problems persist, consider increasing the number of animals per group to enhance statistical power.
Troubleshooting Guides
Acute Oral Toxicity Study (Following OECD 423)
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality at a low dose | 1. Error in dose calculation or preparation.2. Contamination of the test substance.3. Increased sensitivity of the animal strain. | 1. Double-check all calculations and the concentration of the dosing solution.2. Verify the purity of this compound.3. Review literature for any reported sensitivity of the specific rodent strain used. Consider a pilot study with a wider dose range. |
| No signs of toxicity at the limit dose (2000 mg/kg or 5000 mg/kg) | 1. The compound has very low acute toxicity.2. Poor absorption of the test substance from the gastrointestinal tract. | 1. Classify the substance as having an LD50 above the tested dose.[1]2. Consider formulation strategies to improve bioavailability if relevant for the intended use of the compound. |
| Inconsistent clinical signs within a dose group | 1. Inconsistent dosing technique.2. Individual animal variability. | 1. Ensure all personnel are proficient in the gavage technique.2. Increase the number of animals per group to account for biological variability. |
Sub-Chronic Toxicity Study (Following OECD 408)
| Issue | Potential Cause | Troubleshooting Steps |
| Significant weight loss in a dose group | 1. Systemic toxicity of the test substance.2. Palatability issues if the substance is administered in the feed. | 1. Monitor animals closely for other clinical signs of toxicity. Consider dose reduction in subsequent studies.2. If using dietary administration, measure food consumption to determine if it is decreased. Consider switching to gavage administration. |
| No observable adverse effect at the highest dose | 1. The No-Observed-Adverse-Effect Level (NOAEL) is above the highest dose tested.2. Insufficient duration of the study to manifest toxicity. | 1. The highest dose tested can be considered the NOAEL.[9]2. While a 90-day study is standard for sub-chronic toxicity, consider a chronic toxicity study if long-term exposure is anticipated. |
| Changes in hematology or clinical chemistry parameters are not dose-dependent | 1. Random biological variation.2. A non-linear dose-response relationship. | 1. Analyze the data for statistical significance and biological relevance. Compare with historical control data for the animal strain.2. Consider the possibility of saturation of metabolic pathways or other complex biological responses. |
Genotoxicity - In Vivo Micronucleus Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High frequency of micronuclei in the negative control group | 1. Exposure of control animals to a genotoxic agent.2. Disease state in the animals.3. Technical error in slide preparation or scoring. | 1. Check for any potential sources of contamination in the animal facility, feed, or water.2. Ensure animals are healthy and free from infections.3. Review slide preparation techniques and have slides re-scored by an experienced technician. |
| No increase in micronuclei in the positive control group | 1. Inactive positive control agent.2. Incorrect dose or route of administration for the positive control. | 1. Use a fresh, validated batch of the positive control substance (e.g., cyclophosphamide).[10]2. Verify the correct dose and administration protocol for the positive control for the specific animal strain and age. |
| Equivocal results (a small, non-dose-dependent increase in micronuclei) | 1. Weak genotoxic activity of the test substance.2. High inter-animal variability. | 1. Consider repeating the assay with a larger number of animals per group or with a modified dose range.2. Ensure strict adherence to the protocol to minimize technical variability. |
Data Presentation
Table 1: Acute Oral Toxicity of Anthraquinone in Rodents (Surrogate Data)
| Animal Model | Guideline | LD50 (mg/kg bw) | Observations | Reference |
| Sprague Dawley Rats (female) | OECD 423 | > 5000 | No mortality or significant toxic signs | [1][2] |
| Mice | Not specified | > 5000 | Low acute toxicity | [1] |
Table 2: Sub-Chronic Oral Toxicity of Anthraquinone in Rats (Surrogate Data)
| Animal Model | Duration | Dosing Regimen | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Target Organs and Key Findings | Reference |
| Sprague Dawley Rats (male & female) | 90 days | Gavage | 1.36 | 5.44 | Kidney (hyaline droplet accumulation), Liver (mild hepatocellular hypertrophy), Anemia (females) | [2][3][4] |
| Fischer 344 Rats (female) | 13 weeks | Dietary | 31.3 | >31.3 | Liver (mild centrilobular hypertrophy), Spleen (mild hematopoietic cell proliferation), Kidneys (minimal hyaline droplets) | [5] |
Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423)
-
Animal Selection: Use healthy, young adult rodents (rats or mice) of a single sex (typically females, as they are often slightly more sensitive).
-
Housing and Fasting: House animals individually. Fast animals overnight before dosing (food, but not water).
-
Dose Administration: Administer this compound orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.
-
Stepwise Procedure:
-
Start with a dose of 2000 mg/kg in 3 animals.
-
If mortality occurs, re-dose at a lower level (e.g., 300 mg/kg).
-
If no mortality occurs, the study is concluded, and the LD50 is estimated to be >2000 mg/kg.
-
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
90-Day Sub-Chronic Oral Toxicity Study in Rodents (Based on OECD 408)
-
Animal Selection: Use young, healthy rodents (preferably rats), with 10 males and 10 females per group.
-
Dose Groups: Use at least three dose levels of this compound and a concurrent control group. The highest dose should induce some toxicity but not significant mortality.
-
Administration: Administer the test substance daily by gavage or in the diet/drinking water for 90 days.[11]
-
Observations:
-
Daily: Clinical signs of toxicity.
-
Weekly: Body weight, food and water consumption.
-
At termination: Hematology, clinical biochemistry, and urinalysis.
-
-
Pathology:
-
Conduct a full gross necropsy on all animals.
-
Weigh major organs.
-
Perform histopathological examination of organs and tissues, with a focus on potential target organs like the liver and kidneys.
-
Genotoxicity - In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD 474)
-
Animal Selection: Use a suitable rodent species, typically mice. Use both sexes unless there is evidence that one is more sensitive.
-
Dose Selection: Use at least three dose levels, with the highest dose being the maximum tolerated dose (MTD) or 2000 mg/kg, whichever is lower. Include a vehicle control and a positive control group.
-
Administration: Administer the test substance, vehicle, and positive control, usually by a route relevant to human exposure (e.g., oral gavage). A single or double treatment schedule can be used.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).[10]
-
Slide Preparation and Analysis:
-
Prepare bone marrow smears or peripheral blood smears.
-
Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Calculate the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.
-
-
Data Evaluation: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.
Visualizations
Caption: A typical workflow for assessing the potential toxicity of a novel compound.
Caption: The NF-κB signaling pathway and potential modulation by anthraquinones.
References
- 1. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Subchronic toxicity evaluation of anthraquinone in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and prenatal developmental evaluation of anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Acute and subchronic oral toxicity studies in rats with nanoscale and pigment grade titanium dioxide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
Validation & Comparative
A Comparative Guide to NF-κB Inhibition: 7-Methoxy-obtusifolin and Emodin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two anthraquinone compounds, 7-Methoxy-obtusifolin and emodin, focusing on their efficacy and mechanisms in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of candidate molecules for further investigation in inflammatory and related diseases.
Disclaimer: Direct experimental data for 7-Methoxy-obtusifolin is limited in the currently available scientific literature. Therefore, this guide utilizes data from the closely related compounds, obtusifolin and aurantio-obtusin, as surrogates to provide a functional comparison. The structural similarities within this class of compounds suggest potentially analogous mechanisms of action.
Executive Summary
Both emodin and obtusifolin (and its related compounds) have demonstrated significant inhibitory effects on the NF-κB pathway, a key regulator of inflammation, immune responses, and cell survival. While both compounds target the canonical NF-κB pathway, they exhibit nuanced differences in their specific molecular interactions. Emodin has been extensively studied and shown to inhibit IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit. Obtusifolin and aurantio-obtusin also prevent p65 nuclear translocation, with evidence pointing to the inhibition of IκBα and IKK phosphorylation.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the NF-κB inhibitory activities of emodin and related obtusifolin compounds.
Table 1: In Vitro Efficacy of Emodin on NF-κB Inhibition
| Cell Line | Inducer | Assay | Effective Concentration | Key Findings |
| Human Umbilical Vein Endothelial Cells (EC) | TNF (1 nM) | EMSA | 50 mg/ml (maximum effect) | Inhibited TNF-dependent activation of NF-κB in a dose-dependent manner. |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Western Blot, Immunocytochemistry | 20 microg/ml | Inhibited nuclear translocation of NF-κB. |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | PMA + A23187 | Western Blot, EMSA | Dose-dependent | Attenuated nuclear translocation of NF-κB p65 and its DNA-binding activity. |
| H9c2 cells | Lipopolysaccharide (LPS) | Not Specified | 5, 10, and 15 μM | Showed inhibitory effects on the inflammatory process.[1] |
Table 2: In Vitro Efficacy of Obtusifolin and Aurantio-obtusin on NF-κB Inhibition
| Compound | Cell Line | Inducer | Assay | Effective Concentration | Key Findings |
| Obtusifolin | Mouse Chondrocytes | IL-1β (1 ng/mL) | Western Blot | Dose-dependent | Decreased the phosphorylation of p65.[2] |
| Obtusifolin | NCI-H292 Airway Epithelial Cells | PMA | Western Blot | Not specified | Inhibited PMA-induced nuclear translocation of NF-κB p65.[3] |
| Aurantio-obtusin | RAW264.7 Macrophages | LPS (0.2 μg/mL) | Western Blot | 6.25–50 μM (dose-dependent) | Suppressed phosphorylation of IκB and IKK; inhibited protein expression of NF-κB p65.[4] |
| Aurantio-obtusin | MH-S Alveolar Macrophages | LPS | Nitric Oxide Production Assay | IC50 = 71.7 μM | Showed significant inhibitory action on nitric oxide production.[5] |
| Aurantio-obtusin | HK-2 Human Renal Proximal Tubular Epithelial Cells | LPS | Western Blot | Dose-dependent | Inhibited the activation of the NF-κB signaling pathway.[6] |
Mechanisms of Action: A Comparative Overview
Both emodin and the obtusifolin-related compounds target the canonical NF-κB signaling pathway, which is crucial for inflammatory responses.
Emodin:
Emodin's inhibitory mechanism is well-documented and multifaceted. It primarily acts by:
-
Inhibiting IκBα Phosphorylation and Degradation: Emodin prevents the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the subsequent ubiquitination and proteasomal degradation of IκBα.
-
Preventing p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, emodin effectively blocks the translocation of the active p65 subunit into the nucleus.[3]
-
Suppressing MAPK Pathway: Emodin has also been shown to attenuate the phosphorylation of MAPKs such as ERK1/2, p38, and JNK. Since the MAPK pathway can activate NF-κB, this represents an additional mechanism of inhibition.
Obtusifolin and Aurantio-obtusin:
The available data for obtusifolin and aurantio-obtusin indicate a similar, yet distinct, mechanism of NF-κB inhibition:
-
Inhibiting p65 Phosphorylation: Studies on obtusifolin have shown a direct reduction in the phosphorylation of the NF-κB p65 subunit in response to inflammatory stimuli.[2]
-
Inhibiting IKK and IκBα Phosphorylation: Research on aurantio-obtusin demonstrates its ability to suppress the phosphorylation of both IκB kinase (IKK) and IκBα.[4] This action is upstream of IκBα degradation.
-
Preventing p65 Nuclear Translocation: Similar to emodin, obtusifolin prevents the nuclear translocation of the p65 subunit.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway and a typical experimental workflow for assessing NF-κB inhibition.
Caption: Canonical NF-κB signaling pathway and points of inhibition by emodin and obtusifolin.
Caption: General experimental workflow for assessing NF-κB inhibition.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing NF-κB inhibition. Specific details may vary between laboratories and experimental setups.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages, Human Umbilical Vein Endothelial Cells (HUVECs), or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (emodin or 7-Methoxy-obtusifolin) for a specified duration (e.g., 1-2 hours) before being stimulated with an NF-κB activator such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a designated time.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to obtain total protein, or cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Quantification: Protein concentration is determined using a BCA or Bradford protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα, p65, IKK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from treated and untreated cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-32P]ATP or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.
-
Electrophoresis: The DNA-protein complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and the radioactive signal is detected by autoradiography. For non-radioactive probes, detection is performed according to the manufacturer's instructions.
NF-κB Reporter Gene Assay
-
Transfection: Cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple NF-κB binding sites.
-
Treatment: After transfection, cells are treated with the test compound and the NF-κB inducer.
-
Lysis and Assay: Cells are lysed, and the reporter gene activity is measured using a luminometer or spectrophotometer according to the manufacturer's protocol.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
Assay: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
Both emodin and obtusifolin (represented by its close analogs) are potent inhibitors of the NF-κB signaling pathway. Emodin's mechanism is well-characterized, involving the inhibition of IκBα phosphorylation and degradation. Obtusifolin and aurantio-obtusin also effectively inhibit NF-κB, with evidence pointing to the suppression of p65, IKK, and IκBα phosphorylation.
For researchers and drug development professionals, the choice between these compounds may depend on the specific therapeutic application, desired potency, and pharmacokinetic profiles. Emodin's extensive research base provides a solid foundation for further development. However, the promising, albeit less explored, activities of obtusifolin and its derivatives warrant further investigation, particularly concerning their specific interactions with the NF-κB pathway components. Direct comparative studies of 7-Methoxy-obtusifolin and emodin under identical experimental conditions are highly recommended to definitively ascertain their relative potencies and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obtusifolin isolated from the seeds of Cassia obtusifolia regulates the gene expression and production of MUC5AC mucin in airway epithelial cells via affecting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Obtusifolin and Other Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of obtusifolin, an anthraquinone derived from the seeds of Senna obtusifolia, with other notable anthraquinones such as emodin, aloe-emodin, rhein, and chrysophanol. This analysis is supported by experimental data on their anti-inflammatory and cytotoxic effects, detailed methodologies of key experiments, and visual representations of relevant biological pathways and workflows.
Executive Summary
Anthraquinones are a class of aromatic organic compounds that form the core structure of many therapeutic agents.[1] While several anthraquinones exhibit significant biological activities, including anti-cancer and anti-inflammatory properties, there is growing interest in understanding the nuanced differences in their efficacy and mechanisms of action. This guide focuses on obtusifolin, a methoxylated anthraquinone, and systematically compares its performance against other well-known anthraquinones.
Obtusifolin has demonstrated potent anti-inflammatory effects by targeting the NF-κB signaling pathway and inhibiting matrix metalloproteinases (MMPs).[2] Comparative data suggests that while its efficacy is potent, other anthraquinones like aloe-emodin and emodin also exhibit strong cytotoxic effects against various cancer cell lines. The choice of anthraquinone for therapeutic development may therefore depend on the specific pathological context.
Quantitative Comparison of Bioactivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of obtusifolin and other anthraquinones, providing a quantitative measure of their efficacy in different experimental models.
Table 1: Anti-Inflammatory Activity of Anthraquinones
| Compound | Assay | Cell Line/Model | IC50 Value | Reference |
| Obtusifolin | NF-κB Phosphorylation Inhibition | IL-1β-treated mouse chondrocytes | ~50 µM | [2] |
| Emodin | Superoxide Anion Production | Human neutrophils | >100 µM (minor inhibition) | [3] |
| Aloe-emodin | IL-6, IL-23, TNF-α reduction | Imiquimod-stimulated macrophages | Not specified (significant reduction) | [4] |
| Rhein | IL-6, IL-23, TNF-α reduction | Imiquimod-stimulated macrophages | Not specified (significant reduction) | [4] |
| Chrysophanol | IL-6, IL-23, TNF-α reduction | Imiquimod-stimulated macrophages | Not specified (significant reduction) | [4] |
Table 2: Comparative Cytotoxicity (IC50) of Anthraquinones in Cancer Cell Lines (µM)
| Compound | CCRF-CEM (Leukemia) | CEM/ADR5000 (Leukemia, resistant) | HCT116 (Colon) | U87.MG (Glioblastoma) | MDA-MB-231 (Breast) | Reference |
| Aloe-emodin | 9.87 | 12.85 | 16.47 | 21.73 | 22.30 | [5] |
| Emodin | 35.62 | 35.27 | - | - | - | [5] |
| Rhein | 34.42 | 46.87 | - | - | - | [5] |
| Physcion | 123.50 | 74.79 | - | - | - | [5] |
Note: A direct IC50 value for the anti-cancer activity of obtusifolin was not available in the reviewed literature for direct comparison in this table.
Signaling Pathways and Mechanisms of Action
Obtusifolin primarily exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by obtusifolin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Objective: To measure the inhibitory effect of anthraquinones on NF-κB activation.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a luciferase reporter plasmid containing NF-κB response elements. A Renilla luciferase vector is co-transfected for normalization.
-
Treatment: Transfected cells are treated with a pro-inflammatory stimulus (e.g., TNF-α or IL-1β) in the presence or absence of varying concentrations of the test anthraquinone (e.g., obtusifolin).
-
Cell Lysis: After incubation, cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition by the anthraquinone is calculated relative to the stimulated control.[5][6][7][8][9]
Caption: Workflow for the NF-κB luciferase reporter assay.
Gelatin Zymography for MMP Activity
This technique is used to detect the activity of matrix metalloproteinases.
Objective: To determine the inhibitory effect of anthraquinones on MMP-2 and MMP-9 activity.
Methodology:
-
Sample Preparation: Conditioned media from cell cultures treated with or without anthraquinones are collected.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. Electrophoresis is performed under non-reducing conditions.
-
Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of MMP activity appear as clear bands against a blue background.
-
Quantification: The intensity of the clear bands is quantified using densitometry to determine the relative MMP activity.[1][10][11][12]
Caption: Workflow for gelatin zymography to assess MMP activity.
Conclusion
This comparative guide highlights the potent therapeutic potential of obtusifolin and other anthraquinones. Obtusifolin demonstrates significant anti-inflammatory activity through the inhibition of the NF-κB pathway. When compared to other anthraquinones, its efficacy in anti-inflammatory models is noteworthy. In the context of cancer, compounds like aloe-emodin show broad and potent cytotoxic effects across various cell lines.
The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals. The choice of an anthraquinone for further investigation should be guided by the specific therapeutic target and desired biological effect. The detailed methodologies and visual workflows presented herein are intended to facilitate the replication and extension of these findings in future research endeavors.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracenes derivatives in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic comparison of the effect of topically applied anthraquinone aglycones to relieve psoriasiform lesion: The evaluation of percutaneous absorption and anti-inflammatory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Methoxy Obtusifolin and Quercetin for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 7-Methoxy obtusifolin and the well-characterized flavonoid, quercetin. The information is compiled from preclinical studies to assist in evaluating their potential as therapeutic agents.
At a Glance: Key Anti-Inflammatory Properties
| Feature | This compound / Obtusifolin | Quercetin |
| Primary Mechanism | Inhibition of NF-κB signaling pathway.[1][2][3][4][5] | Broad-spectrum inhibition of multiple inflammatory pathways including NF-κB, MAPKs, and NLRP3 inflammasome.[6][7] |
| Key Molecular Targets | p65 (a subunit of NF-κB), MMP3, MMP13, COX-2.[1][3][4][5] | TNF-α, IL-1β, IL-6, COX, LOX, iNOS.[6][7] |
| Cellular Effects | Reduces pro-inflammatory mediators in chondrocytes and microglia. | Inhibits inflammatory responses in a wide range of immune and non-immune cells.[6] |
| Reported In Vivo Efficacy | Attenuates cartilage degradation in a mouse model of osteoarthritis (data for obtusifolin).[1][3][4][5] | Demonstrates anti-inflammatory effects in various animal models of inflammation. |
Note: Detailed mechanistic studies for this compound are limited. The data presented for its mechanism of action is largely based on studies of its parent compound, obtusifolin.
Quantitative Comparison of Bioactivity
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and quercetin from various in vitro and in vivo studies. It is important to note that the experimental conditions, such as cell types, stimulus, and concentration, vary between studies, which may influence the results.
| Compound | Assay | Cell Type / Animal Model | Concentration / Dose | Result | Reference |
| This compound | Tyrosinase Inhibition | - | IC50: 7.0 μM | Demonstrates inhibitory activity, which can be linked to anti-inflammatory processes. | |
| Obtusifolin | IL-1β-induced MMP3, MMP13, and COX-2 expression | Mouse Chondrocytes | 10, 20, 50 µM | Dose-dependent reduction in gene expression. | [1][3][4][5] |
| Obtusifolin | IL-1β-induced PGE2 production | Mouse Chondrocytes | 50 µM | Significant decrease in PGE2 levels. | [1][3][4][5] |
| Obtusifolin | LPS-induced NO production | BV2 Microglia | Not specified | Suppressed production of nitric oxide. | |
| Quercetin | LPS-induced TNF-α production | Macrophages | - | Inhibits production. | [6] |
| Quercetin | LPS-induced IL-8 production | A549 lung cells | - | Inhibits production.[6] | [6] |
| Quercetin | Carrageenan-induced paw edema | Rat | 10-60 mg/kg | Dose-dependent inhibition of inflammation. | |
| Quercetin | Acetic acid-induced writhing | Mice | 10-60 mg/kg | Dose-dependent reduction in pain response.[8] | [8] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of both this compound (inferred from obtusifolin) and quercetin are mediated through their interaction with key intracellular signaling pathways that regulate the expression of inflammatory genes.
Obtusifolin's Anti-Inflammatory Signaling Pathway
Obtusifolin primarily exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. In inflammatory conditions, such as in IL-1β-stimulated chondrocytes, obtusifolin has been shown to inhibit the phosphorylation of p65, a key subunit of the NF-κB complex. This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes, including MMPs and COX-2.[1][3][4][5]
Caption: Obtusifolin's inhibition of the NF-κB pathway.
Quercetin's Multi-Targeted Anti-Inflammatory Signaling Pathways
Quercetin exhibits a broader mechanism of action, targeting multiple key inflammatory signaling pathways. It is a well-documented inhibitor of the NF-κB pathway, similar to obtusifolin.[6] In addition, quercetin modulates the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), which are also crucial in regulating the inflammatory response.[6] Furthermore, quercetin has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of potent pro-inflammatory cytokines IL-1β and IL-18.[7]
Caption: Quercetin's inhibition of multiple inflammatory pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
In Vitro Anti-Inflammatory Assay in Chondrocytes (for Obtusifolin)
-
Cell Culture: Primary mouse chondrocytes are isolated and cultured.
-
Treatment: Cells are pre-treated with various concentrations of obtusifolin for a specified time, followed by stimulation with a pro-inflammatory cytokine, typically Interleukin-1β (IL-1β), to induce an inflammatory response.[1][3][4][5]
-
Gene Expression Analysis: After treatment, total RNA is extracted, and the expression levels of inflammatory genes such as MMP3, MMP13, and COX2 are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis: Cell lysates are collected for Western blot analysis to determine the protein levels of key signaling molecules, such as total and phosphorylated p65, to assess NF-κB activation.
-
Measurement of Inflammatory Mediators: The concentration of Prostaglandin E2 (PGE2) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[1][3][4][5]
General Experimental Workflow for In Vitro Anti-Inflammatory Assays
The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a compound in a cell-based assay.
Caption: A typical workflow for in vitro anti-inflammatory screening.
Conclusion
Both this compound (based on data from obtusifolin) and quercetin demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways. Quercetin appears to have a broader mechanism of action, targeting multiple pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, which may contribute to its well-documented potent anti-inflammatory effects. Obtusifolin's activity, as currently understood, is more focused on the NF-κB pathway.
The lack of direct comparative studies necessitates careful interpretation of the available data. Further research, including head-to-head in vitro and in vivo studies, is warranted to definitively establish the comparative efficacy and therapeutic potential of this compound and quercetin in the context of inflammatory diseases. The choice between these compounds for further drug development would depend on the specific inflammatory condition and the desired therapeutic target.
References
- 1. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsisinternational.org [rsisinternational.org]
- 7. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of 7-Methoxy Obtusifolin: A Comparative Guide to siRNA Knockdown and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to validate the mechanism of action of 7-Methoxy obtusifolin, a promising natural compound with therapeutic potential. We focus on the use of small interfering RNA (siRNA) knockdown as a primary validation tool, while also presenting objective comparisons with alternative methods, supported by experimental data and detailed protocols.
Introduction to this compound and its Proposed Mechanism
This compound is an anthraquinone derivative isolated from the seeds of Cassia obtusifolia[1][2]. While research on this specific compound is emerging, its close structural analog, obtusifolin, has been shown to exert significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[3][4]. The NF-κB pathway is a critical regulator of inflammation, and its dysregulation is implicated in numerous diseases[5][6]. We hypothesize that this compound shares this mechanism of action and acts as an inhibitor of the NF-κB pathway. To rigorously validate this hypothesis, highly specific molecular tools are required.
The Role of siRNA Knockdown in Mechanism Validation
siRNA technology offers a powerful approach to transiently silence the expression of a specific gene, thereby allowing researchers to probe its function in a given biological process[7]. By specifically knocking down a key component of the NF-κB pathway, such as the p65 subunit (RelA), we can assess whether the therapeutic effects of this compound are dependent on this pathway. If this compound's activity is diminished in cells with reduced p65 levels, it provides strong evidence that the compound acts through the NF-κB pathway.
Comparative Analysis of Validation Methods
While siRNA knockdown is a robust technique, other methods can also be employed to validate the mechanism of action. This section compares siRNA with pharmacological inhibition and CRISPR-Cas9 gene knockout.
| Method | Principle | Pros | Cons | Representative Downstream Effect (Hypothetical Data) |
| siRNA Knockdown (p65) | Transiently silences p65 mRNA, preventing its translation into protein. | High specificity, transient effect mimicking drug action, relatively low cost. | Incomplete knockdown, potential off-target effects, variable transfection efficiency. | 60-80% reduction in inflammatory cytokine (e.g., IL-6) secretion in the presence of this compound. |
| Pharmacological Inhibition (e.g., BAY 11-7082) | A small molecule that inhibits IκB kinase (IKK), an upstream activator of NF-κB.[8] | Easy to implement, dose-dependent effects can be studied. | Potential for off-target effects, may not be as specific as genetic methods. | 50-70% reduction in inflammatory cytokine (e.g., IL-6) secretion. |
| CRISPR-Cas9 Knockout (RELA gene) | Permanently deletes the RELA gene (encoding p65), leading to a complete loss of protein function.[9][10][11][12] | Complete and permanent gene knockout, high specificity. | Can be lethal if the gene is essential, time-consuming to generate stable cell lines, potential for off-target mutations. | >90% reduction in inflammatory cytokine (e.g., IL-6) secretion, potentially leading to other phenotypic changes. |
Experimental Protocols
siRNA Knockdown of NF-κB p65 (RelA)
This protocol outlines the steps for transiently knocking down the p65 subunit of NF-κB in a human cell line (e.g., HEK293T or a relevant cancer cell line) to validate the mechanism of this compound.
Materials:
-
Human cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
siRNA targeting human RELA (p65) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Stimulant for NF-κB pathway (e.g., TNF-α)
-
Reagents for Western blotting and qRT-PCR
-
ELISA kit for a downstream inflammatory cytokine (e.g., IL-6)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 100 nM of either p65 siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells with the transfection complexes for 48 hours at 37°C in a CO2 incubator.
-
Treatment with this compound and Stimulation:
-
After 48 hours of transfection, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for the appropriate duration (e.g., 6-24 hours) to induce an inflammatory response.
-
-
Validation of Knockdown and Downstream Analysis:
-
qRT-PCR: Harvest RNA from a subset of cells to quantify the reduction in RELA mRNA levels.
-
Western Blot: Lyse the cells and perform Western blotting to confirm the reduction in p65 protein levels.
-
ELISA: Collect the cell culture supernatant to measure the concentration of a downstream inflammatory cytokine (e.g., IL-6) to assess the functional consequence of p65 knockdown on the activity of this compound.
-
Pharmacological Inhibition of the NF-κB Pathway
Procedure:
-
Cell Seeding: Seed cells as described for the siRNA experiment.
-
Pre-treatment with Inhibitor: Pre-treat the cells with an NF-κB inhibitor (e.g., BAY 11-7082 at 5-10 µM) or vehicle control for 1 hour.
-
Treatment with this compound and Stimulation: Add this compound at the desired concentration and incubate for the appropriate time, followed by stimulation with TNF-α.
-
Downstream Analysis: Perform ELISA on the cell supernatant to measure cytokine levels.
CRISPR-Cas9 Mediated Knockout of RELA
Procedure:
-
Guide RNA Design and Cloning: Design and clone a guide RNA targeting the RELA gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the cells with the CRISPR-Cas9 plasmid and a selection marker. Select for successfully transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the RELA gene by sequencing and Western blotting for the p65 protein.
-
Functional Assays: Use the validated RELA knockout cell line to perform the this compound treatment and TNF-α stimulation experiments as described above, followed by downstream analysis.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway, the experimental workflow for siRNA validation, and a comparison of the validation methodologies.
Caption: Proposed mechanism of this compound.
Caption: Workflow for siRNA knockdown validation.
Caption: Comparison of validation methodologies.
References
- 1. Buy this compound [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual knockdown of p65 and p50 subunits of NF-kappaB by siRNA inhibits the induction of inflammatory cytokines and significantly enhance apoptosis in human primary synoviocytes treated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CRISPR/Cas9-mediated gene knockout reveals a guardian role of NF-κB/RelA in maintaining the homeostasis of human vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scbt.com [scbt.com]
Synergistic Potential of 7-Methoxy-Obtusifolin Containing Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects observed in preclinical studies involving extracts containing 7-methoxy-obtusifolin, a bioactive compound found in plants of the Cassia genus. While specific synergistic data for isolated 7-methoxy-obtusifolin is limited in current literature, studies on Cassia extracts offer valuable insights into its potential in combination therapies. This document summarizes key experimental findings, details methodologies, and visualizes relevant pathways to support further research and drug development.
Antifungal Synergy: Cassia Extract and Fluconazole
Extracts from Cassia species, known to contain 7-methoxy-obtusifolin among other bioactive compounds, have demonstrated significant synergistic antifungal activity when combined with the conventional antifungal drug, fluconazole. This is particularly noteworthy in combating fluconazole-resistant strains of Candida albicans.
Comparative Performance Data
The following table summarizes the inhibitory concentrations (IC50) of Cassia fistula leaf extracts and fluconazole, both individually and in combination, against various clinical isolates of Candida species. The data clearly indicates that the presence of the Cassia extract significantly enhances the efficacy of fluconazole.
| Fungal Strain | IC50 of Fluconazole Alone (µg/mL) | IC50 of Cassia fistula DMSO Extract Alone (mg/mL) | IC50 of Cassia fistula Petroleum Ether Extract Alone (mg/mL) |
| Candida albicans | >35 | 0.8 ± 0.06 | 1.0 ± 0.021 |
| Candida glabrata | >35 | 2.8 ± 0.65 | 3.1 ± 0.39 |
| Candida krusei | >35 | 4.0 ± 0.23 | 4.8 ± 0.14 |
| Candida pseuditropicalis | >35 | 1.6 ± 0.034 | 0.8 ± 0.039 |
| Candida tropicalis | >35 | 1.1 ± 0.024 | 0.6 ± 0.017 |
Data adapted from a 2014 study on the synergistic effectiveness of Cassia fistula leaves extracts and fluconazole.[1][2] It was noted that the combination of Cassia fistula leaf extract with fluconazole enhanced the antifungal action up to three times against fluconazole-resistant Candida albicans strains.[3][4]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The synergistic antifungal activity was determined using the broth microdilution method.[1][3]
-
Inoculum Preparation: Candida albicans strains were cultured in yeast extract peptone dextrose (YPD) broth. The cell density was adjusted to a 0.5 McFarland turbidity standard.[5]
-
Preparation of Test Agents: Cassia fistula leaves were extracted with different solvents (DMSO, petroleum ether, methanol, and ethanol). Stock solutions of the extracts and fluconazole were prepared.
-
Microdilution Assay: Serial two-fold dilutions of the Cassia extract and fluconazole were prepared in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the standardized fungal suspension.
-
Incubation: The plates were incubated at 37°C for 24-48 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the agent that inhibited visible fungal growth.
-
Checkerboard Assay for Synergy: To assess synergy, a checkerboard titration was set up with serial dilutions of both the Cassia extract and fluconazole. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction (synergistic, additive, or antagonistic).[6]
Proposed Mechanism of Antifungal Synergy
The synergistic effect of Cassia extracts with fluconazole is believed to stem from a multi-target mechanism. Fluconazole inhibits the fungal enzyme lanosterol 14-alpha demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. The bioactive compounds in Cassia extract, including anthraquinones and flavonoids, are proposed to disrupt the fungal cell membrane and inhibit DNA synthesis.[1][2] This dual assault on the fungal cell enhances the overall antifungal efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Synergistic Activities of Fluconazole and Voriconazole with Terbinafine against Four Candida Species Determined by Checkerboard, Time-Kill, and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 7-Methoxy Obtusifolin Aglycone vs. Its Glycoside
A detailed guide for researchers on the differential biological activities and mechanisms of 7-Methoxy Obtusifolin and its corresponding glycoside, providing a framework for future drug development.
This guide provides a comparative overview of this compound and its glycosidic form, focusing on their distinct biochemical properties and pharmacological activities. While direct comparative studies are limited, this analysis synthesizes available data on obtusifolin, a closely related anthraquinone, and general principles of anthraquinone glycosides to draw informed comparisons. This information is critical for researchers in pharmacology and drug discovery aiming to understand the structure-activity relationships of these compounds.
Biochemical and Pharmacological Profile
The addition of a glycosidic moiety to an anthraquinone aglycone, such as obtusifolin, significantly alters its physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its biological activity.
General Principles of Anthraquinone Aglycones vs. Glycosides:
-
Aglycones (e.g., Obtusifolin): The free form, lacking a sugar molecule. They are generally less water-soluble and may exhibit different potencies and mechanisms of action compared to their glycoside counterparts.[1][2]
-
Glycosides (e.g., Gluco-obtusifolin): The sugar moiety enhances water solubility and is crucial for the absorption and translocation of the aglycone to its site of action, particularly in the large intestine.[1][2] The therapeutic activity of many anthraquinone-containing natural products is often attributed to the glycosides, which are considered the active forms.[1][3]
The plant Cassia obtusifolia is a rich source of various anthraquinone derivatives, including obtusifolin and its glycoside, gluco-obtusifolin.[4][5][6] These compounds are associated with a wide array of pharmacological properties such as anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[4][5][6]
Comparative Data on Biological Activity
While specific data for "this compound" is not abundant in the provided search results, extensive research on the closely related compound obtusifolin offers valuable insights. The following table summarizes key biological activities, primarily focusing on the aglycone, as specific data for its glycoside is less detailed in the literature.
| Biological Activity | This compound / Obtusifolin (Aglycone) | Obtusifolin Glycoside | Key Findings & Citations |
| Anti-inflammatory | Potently reduces inflammation in osteoarthritis models by inhibiting MMP3, MMP13, and Cox2 expression via the NF-κB signaling pathway.[7][8][9] | Data not specifically available, but anthraquinone glycosides are known to be the active forms for laxative effects.[1][3] | Obtusifolin's anti-inflammatory action is well-documented, suggesting its potential as a therapeutic agent for inflammatory diseases.[10] |
| Antioxidant | Exhibits significant antioxidant properties by scavenging reactive oxygen species.[10][11] In hyperlipidemic rats, it increased serum superoxide dismutase and nitric oxide while reducing malondialdehyde.[11] | No direct data available. | The antioxidant activity of obtusifolin contributes to its protective effects against oxidative stress-related conditions.[10][11] |
| Enzyme Inhibition | Potently and selectively inhibits the CYP1A2 enzyme (IC50 = 0.19 µM), suggesting a role in chemoprevention by modulating the activation of procarcinogens.[12] | Data not available. | This selective inhibition highlights a specific molecular target for the aglycone.[12] |
| Anticancer | Shows antiproliferative activity and has been studied for its potential to prevent breast cancer metastasis.[12] A related compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, shows potent anticancer activity by inhibiting tubulin polymerization.[13] | Data not available. | The methoxy group on related structures can enhance cytotoxic activity against cancer cell lines.[14] |
| Antihyperlipidemic | Significantly reverses changes in body weight and lipid profiles (total cholesterol, triglycerides, LDL, HDL) in high-fat diet-induced hyperlipidemic rats.[11] | Data not available. | This suggests a therapeutic potential for metabolic disorders.[11] |
Mechanisms of Action: A Comparative Overview
The primary difference in the mechanism of action between the aglycone and its glycoside often lies in their bioavailability and interaction with molecular targets.
This compound (Aglycone): The aglycone appears to exert its effects through direct interaction with intracellular signaling pathways. A key elucidated mechanism is the inhibition of the NF-κB pathway. In inflammatory conditions, obtusifolin prevents the phosphorylation of p65, a critical step in NF-κB activation, thereby downregulating the expression of pro-inflammatory and cartilage-degrading enzymes like MMPs and Cox2.[7][8]
Obtusifolin Glycoside: The sugar moiety in the glycoside form is believed to act as a carrier, facilitating the transport of the molecule to the large intestine.[1][2] There, gut microbiota hydrolyze the glycosidic bond, releasing the active aglycone, which then exerts its pharmacological effects locally. This is a well-established mechanism for the cathartic (laxative) action of anthraquinone glycosides.[1][2] The glycoside itself is generally considered to have little therapeutic activity until it is metabolized.[1]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.
Caption: NF-κB signaling pathway inhibited by Obtusifolin.
Caption: Workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Here are the methodologies for key experiments used to evaluate the anti-inflammatory effects of obtusifolin.
1. Cell Culture and Treatment (for In Vitro Anti-inflammatory Assay)
-
Cell Line: Mouse chondrocytes are commonly used to model osteoarthritis conditions.[7]
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: To induce an inflammatory response, cells are treated with interleukin-1β (IL-1β) at a concentration of 1 ng/mL.[7][9] For testing the compound's effect, cells are co-treated with IL-1β and varying concentrations of obtusifolin for a specified period, typically 24 hours.[7]
2. Gene Expression Analysis by Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from the treated chondrocytes using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR: The expression levels of target genes (e.g., Mmp3, Mmp13, Cox2) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression is normalized to a housekeeping gene (e.g., GAPDH).[7]
3. Protein Analysis by Western Blotting
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, Cox2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
4. Prostaglandin E2 (PGE2) Measurement
-
Sample Collection: The culture supernatant from the treated cells is collected.
-
ELISA: The concentration of PGE2 in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.[9]
5. In Vivo Osteoarthritis Model
-
Animal Model: Osteoarthritis is surgically induced in mice (e.g., C57BL/6) by destabilization of the medial meniscus (DMM).[7]
-
Compound Administration: Following surgery, mice are orally administered obtusifolin at specified doses for a period of several weeks.[7]
-
Histological Analysis: After the treatment period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage damage. The severity of osteoarthritis is graded using a standardized scoring system (e.g., OARSI grade).[8]
This guide provides a foundational comparison between this compound and its glycoside, highlighting the aglycone's potent intracellular activity and the glycoside's likely role as a prodrug. Further direct comparative studies are necessary to fully elucidate their respective therapeutic potentials.
References
- 1. yourarticlelibrary.com [yourarticlelibrary.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Changes in Plasma Lipid Levels and Antioxidant Activities in Rats after Supplementation of Obtusifolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 7-Methoxy obtusifolin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Methoxy obtusifolin, a flavonoid compound utilized in various research applications. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal service.[1] Due to the limited specific hazard data available for this compound, it should be treated as a hazardous waste to ensure the highest level of safety.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.[2]
-
-
Container Labeling:
-
Properly label the hazardous waste container. The label should be clear, legible, and securely affixed.[2] All information should be written in English, and chemical formulas or abbreviations should be avoided.[2]
Label Information Description Generator Information Your name, department, and contact information. Accumulation Start Date The date you first added waste to the container. Chemical Contents List all contents, including "this compound" and any solvents or other chemicals present. Hazard Classification Mark as "Hazardous Waste." If specific hazards are unknown, consult with your institution's EHS office. Container Type Specify the type of container (e.g., glass bottle, plastic drum). -
-
Storage of Waste:
-
Arranging for Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[2]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your local EHS guidelines.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling 7-Methoxy obtusifolin
Essential Safety and Handling Guide for 7-Methoxy Obtusifolin
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like this compound is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this tyrosinase inhibitor.
Hazard Identification and Protective Measures
While specific toxicological data for this compound is limited, its parent compound, obtusifolin, is classified as harmful if swallowed.[1] The general class of anthraquinones, to which this compound belongs, is known to cause skin and eye irritation.[2] Some anthraquinones have also demonstrated cytotoxic effects. Therefore, a cautious approach to handling is essential, assuming the compound may present similar or more pronounced hazards.
Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for splash protection and should be replaced immediately if contaminated. For more prolonged contact, consider thicker, specialized gloves.[3] |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Impervious Clothing | Fire/flame resistant and impervious clothing should be worn where there is a risk of significant exposure.[3] | |
| Respiratory | Respirator | If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[3] |
Operational Handling: A Step-by-Step Protocol
Adherence to a strict operational workflow is critical to minimize risk and ensure a safe laboratory environment.
-
Preparation :
-
Handling the Compound :
-
In Case of a Spill :
-
Evacuate personnel from the immediate area.[3]
-
Remove all sources of ignition.[3]
-
For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[2]
-
Use absorbent paper dampened with ethanol to clean the affected area, followed by a soap and water wash.[2]
-
Place all contaminated materials in a sealed, vapor-tight plastic bag for disposal.[2]
-
First Aid Measures
Immediate response is crucial in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials in suitable, closed, and properly labeled containers.[3]
-
-
Disposal Regulations :
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
It may be necessary to dispose of this compound as hazardous waste. Contact your institution's environmental health and safety department or a licensed professional waste disposal service for guidance.[4]
-
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
